CCT031374 hydrobromide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPILENOYNNNGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CCT031374 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT031374 hydrobromide is a small molecule inhibitor that has garnered interest for its potent and specific activity against the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of CCT031374, detailing its effects on the Wnt/β-catenin signaling cascade, presenting quantitative data on its activity, and outlining the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound functions as a potent inhibitor of the β-catenin/T-cell factor (TCF) complex-mediated transcription.[1][2] The canonical Wnt signaling pathway, in its active state, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/lymphoid enhancer factor (LEF) transcription factors, driving the expression of target genes involved in cell proliferation, differentiation, and survival.
CCT031374 intervenes in this pathway at the level of β-catenin.[3] It has been demonstrated to reduce the levels of both nuclear and cytosolic β-catenin.[4] This action effectively blocks the transcriptional activity of the β-catenin/TCF complex, thereby inhibiting the expression of Wnt target genes.[1][2]
The inhibitory action of CCT031374 is specific to the β-catenin-dependent activation of TCF-mediated transcription. Evidence suggests that it does not affect transcription induced by a constitutively active TCF-VP16 fusion protein, indicating that its target is upstream of TCF itself, at the level of β-catenin.[3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound in various cancer cell lines.
Table 1: IC50 Values for TCF-Dependent Transcription Inhibition
| Cell Line | Reporter System | IC50 (μM) | Reference |
| HEK293-based reporter | TCF/LEF Luciferase | 6.1 | [3] |
| SW480 | Topflash Luciferase | Not explicitly quantified as IC50, but showed dose-dependent inhibition | [5] |
Table 2: GI50 Values for Cell Growth Inhibition
| Cell Line | Cancer Type | GI50 (μM) | Reference |
| HT29 | Colon Cancer | 11.5 | [6] |
| HCT116 | Colon Cancer | 13.9 | [6] |
| SW480 | Colon Cancer | 13.2 | [6] |
| SNU475 | Hepatocellular Carcinoma | 9.6 | [6] |
| CCD841Co | Normal Colon | 44 | [6] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by CCT031374.
Caption: CCT031374 inhibits the Wnt pathway by promoting β-catenin degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TCF-Dependent Transcription Luciferase Reporter Assay
This assay quantifies the ability of CCT031374 to inhibit TCF-dependent gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 or SW480 cells in 96-well plates at a suitable density.
-
Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Induction of Wnt Pathway (if necessary):
-
In cell lines without constitutively active Wnt signaling (e.g., HEK293), stimulate the pathway with a GSK-3 inhibitor such as BIO (6-bromoindirubin-3'-oxime) or with Wnt3a conditioned media.
-
-
Luciferase Activity Measurement:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of TCF-dependent transcription relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the CCT031374 concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of β-catenin Levels
This method is used to assess the effect of CCT031374 on the protein levels of β-catenin.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., mouse L-cells or SW480) to 70-80% confluency.
-
Treat cells with CCT031374 at various concentrations and for different time points. A positive control for β-catenin stabilization, such as the GSK-3 inhibitor BIO, can be used.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
-
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This assay measures the effect of CCT031374 on cell proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for a period of 72 to 96 hours.
-
-
Cell Fixation:
-
Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
-
Staining:
-
Wash the plates with water and air dry.
-
Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control.
-
Determine the GI50 value, the concentration that causes 50% inhibition of cell growth.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing the mechanism of action of CCT031374.
Caption: Workflow for characterizing CCT031374's mechanism of action.
Off-Target Effects and Selectivity
Current literature primarily focuses on the on-target effects of CCT031374 on the Wnt/β-catenin pathway. While comprehensive screening against a broad panel of kinases has not been extensively published, the available data suggests a high degree of selectivity. For instance, CCT031374 did not inhibit GSK-3β activity, a key kinase within the Wnt pathway's destruction complex. This indicates that its mechanism is not through direct modulation of this kinase. Further studies would be required to definitively rule out off-target interactions with other signaling pathways, such as the PIM or Akt pathways.
Conclusion
This compound is a valuable research tool for investigating the role of the Wnt/β-catenin signaling pathway in various biological processes and diseases. Its well-characterized mechanism of action, involving the reduction of β-catenin levels and subsequent inhibition of TCF-dependent transcription, makes it a specific and potent inhibitor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize CCT031374 in their studies and to further explore its therapeutic potential.
References
- 1. Wnt Reporter Activity Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
CCT031374 Hydrobromide: A Technical Guide to its Interaction with the β-catenin/TCF Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CCT031374 hydrobromide, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It is designed to equip researchers, scientists, and drug development professionals with comprehensive data and detailed experimental protocols to facilitate further investigation and application of this compound.
Core Concepts: The Wnt/β-catenin Pathway and CCT031374
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis. Dysregulation of this pathway, particularly the canonical Wnt/β-catenin cascade, is a hallmark of various cancers. In the canonical pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell growth and proliferation.
This compound is a potent inhibitor of this pathway, acting downstream of the β-catenin destruction complex.[2] It has been shown to inhibit TCF-dependent transcription, reduce cellular levels of β-catenin, and impede the growth of various cancer cell lines.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of CCT031374 across various cancer cell lines.
Table 1: IC50 Values for TCF-Dependent Transcription Inhibition
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HEK293-based reporter | TCF-luciferase reporter | 6.1 | --INVALID-LINK-- |
| SW480 | TCF-luciferase reporter | Not explicitly stated, but showed dose-dependent inhibition | --INVALID-LINK-- |
Table 2: GI50 Values for Inhibition of Cell Growth
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HT29 | Colon Cancer | 11.5 | --INVALID-LINK-- |
| HCT116 | Colon Cancer | 13.9 | --INVALID-LINK-- |
| SW480 | Colon Cancer | 13.2 | --INVALID-LINK-- |
| SNU475 | Hepatocellular Carcinoma | 9.6 | --INVALID-LINK-- |
| CCD841Co | Normal Colon | 44 | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for key experiments involving CCT031374, synthesized from published literature.
TCF/LEF Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of CCT031374 on Wnt/β-catenin signaling.
Materials:
-
HEK293 or SW480 cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or SW480 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.[3]
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). For activation of the pathway in HEK293 cells, Wnt3a conditioned media or a GSK3β inhibitor like BIO (6-bromoindirubin-3'-oxime) can be added.[2] SW480 cells have a constitutively active pathway.
-
Incubation: Incubate the cells for a further 24 hours.[2]
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of CCT031374 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., HT29, HCT116, SW480)
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][6]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blotting for β-catenin Levels
This technique is used to visualize and quantify the changes in β-catenin protein levels following treatment with CCT031374.
Materials:
-
Cell lines (e.g., mouse L-cells, HEK293)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with CCT031374 for the desired time.[2] Wash cells with ice-cold PBS and then lyse them on ice with lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and then separate them by size on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin (and the loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to CCT031374.
Caption: Canonical Wnt/β-catenin signaling pathway and the point of intervention by CCT031374.
Caption: Experimental workflow for a TCF/LEF luciferase reporter assay.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling CCT031374 Hydrobromide: A Technical Guide to a Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT031374 hydrobromide is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CCT031374. It is designed to serve as a comprehensive resource for researchers and drug development professionals interested in targeting the Wnt pathway. CCT031374 acts by inhibiting TCF-dependent transcription, a key downstream event in the Wnt signaling cascade.[1] This document details the experimental methodologies employed in its characterization and presents key quantitative data in a structured format. While preclinical studies have demonstrated its potential as an anti-cancer agent, information regarding its advancement into clinical trials remains unavailable in the public domain.
Discovery and Rationale
CCT031374 was identified through a high-throughput screening campaign designed to discover novel small-molecule inhibitors of Wnt-dependent transcription.[2] The rationale for this approach is rooted in the frequent hyperactivation of the Wnt/β-catenin pathway in various cancers, often due to mutations in key regulatory proteins like APC, β-catenin, and axin.[2] The aberrant signaling leads to the accumulation of β-catenin in the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of genes involved in proliferation, survival, and tumorigenesis. By targeting the transcriptional output of this pathway, CCT031374 represents a therapeutic strategy aimed at a critical node in cancer pathogenesis.
Mechanism of Action
CCT031374 exerts its inhibitory effect on the Wnt/β-catenin pathway at the level of TCF-dependent transcription.[1] It has been shown to reduce the levels of "free" β-catenin in the nucleus and cytoplasm.[2] The compound blocks the stabilization of β-catenin induced by GSK-3 inhibitors like BIO.[3] However, it does not appear to directly inhibit the activity of GSK-3 itself.[2] The precise molecular target of CCT031374 that leads to the destabilization of the β-catenin/TCF complex has not been fully elucidated in the available literature.
Signaling Pathway Diagram
Caption: Wnt signaling inhibition by CCT031374.
Preclinical Data
CCT031374 has been evaluated in a number of preclinical models to determine its potency and spectrum of activity. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Potency of CCT031374
| Assay Type | Cell Line | Description | IC50 (µM) | Reference |
| TCF-dependent Transcription | HEK293-based reporter | Inhibition of Wnt pathway reporter activity | 6.1 | [1] |
| β-catenin Accumulation | L-cells | Inhibition of BIO-induced β-catenin accumulation | 6.1 | [3] |
Table 2: Anti-proliferative Activity of CCT031374
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HT29 | Colon Cancer | 11.5 | [3] |
| HCT116 | Colon Cancer | 13.9 | [3] |
| SW480 | Colon Cancer | 13.2 | [3] |
| SNU475 | Hepatocellular Carcinoma | 9.6 | [3] |
| CCD841Co | Normal Colon | 44 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the descriptions in the primary literature.
TCF-dependent Reporter Gene Assay
This assay is designed to quantify the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF-responsive promoter.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and seeded into multi-well plates. The cells are then co-transfected with a TCF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid for normalization (e.g., a Renilla luciferase vector).
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of CCT031374 or vehicle control. Pathway activation can be stimulated using recombinant Wnt3a or a GSK-3 inhibitor like BIO.
-
Luciferase Assay: After a defined incubation period (e.g., 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.
Western Blotting for β-catenin Levels
This technique is used to measure the levels of total and phosphorylated β-catenin in cells following treatment with CCT031374.
Methodology:
-
Cell Lysis: Cells (e.g., mouse L-cells) are treated with CCT031374 and/or a Wnt pathway agonist for the desired time. The cells are then washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for β-catenin, phosphorylated β-catenin, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry is used to quantify the relative protein levels.
Experimental Workflow Diagram
Caption: In vitro evaluation workflow for CCT031374.
Development Status and Future Directions
The initial discovery and characterization of this compound provided a valuable chemical probe for studying the Wnt/β-catenin pathway and a potential starting point for a therapeutic development program. The compound demonstrated on-target activity by inhibiting TCF-dependent transcription and exhibited anti-proliferative effects in various cancer cell lines.
However, a comprehensive search of publicly available clinical trial registries (such as ClinicalTrials.gov) and the scientific literature did not yield any information on the progression of CCT031374 or any closely related analogs into formal clinical development. This suggests that the compound may have encountered challenges in later-stage preclinical testing, such as unfavorable pharmacokinetic properties, in vivo toxicity, or lack of significant in vivo efficacy.
Future research directions could involve:
-
Target Deconvolution: Precisely identifying the direct molecular target of CCT031374 to better understand its mechanism of action.
-
Medicinal Chemistry Optimization: Using CCT031374 as a scaffold to design and synthesize new analogs with improved potency, selectivity, and drug-like properties.
-
In Vivo Studies: If optimized compounds are developed, rigorous in vivo studies in relevant animal models of cancer would be necessary to assess their therapeutic potential.
References
CCT031374 Hydrobromide: A Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target specificity of CCT031374 hydrobromide, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information is compiled from published research to guide further investigation and application in drug discovery and development.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the canonical Wnt signaling pathway.[1][2] Its primary mechanism involves the disruption of TCF-dependent transcription, the final step in the pathway where the β-catenin/TCF (T-cell factor) complex activates target gene expression.[1] Experimental evidence indicates that CCT031374 acts at the level of β-catenin itself.[3] The compound has been shown to decrease the levels of "free" active β-catenin in the cytosol and increase its turnover, thereby preventing its accumulation and subsequent translocation to the nucleus.
Crucially, the inhibitory action of CCT031374 is downstream of the destruction complex. It blocks the transcriptional activity induced by stabilized forms of β-catenin but does not affect transcription driven by a constitutively active TCF-VP16 fusion protein, confirming its specific interference with the β-catenin/TCF interaction or a closely related step.[3]
Quantitative Data on Biological Activity
The biological activity of CCT031374 has been quantified in various cell-based assays. The following tables summarize the key inhibitory concentrations.
Table 1: Inhibition of Wnt Pathway Signaling
| Assay Description | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Inhibition of BIO-induced β-catenin accumulation | L-cells | 6.1 µM | [2] |
| TCF-dependent transcription reporter | HEK293-based | 6.1 µM |[3] |
BIO is a GSK-3 inhibitor that causes the artificial accumulation of β-catenin.
Table 2: Growth Inhibition in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 Value | Reference |
|---|---|---|---|
| HT29 | Colon Cancer | 11.5 µM | [2] |
| HCT116 | Colon Cancer | 13.9 µM | [2] |
| SW480 | Colon Cancer | 13.2 µM | [2] |
| SNU475 | Liver Cancer | 9.6 µM | [2] |
| CCD841Co | Normal Colon | 44 µM |[2] |
Target Specificity Analysis
A key aspect of CCT031374's profile is its specificity for the Wnt/β-catenin pathway over other related signaling cascades. One critical experiment demonstrated that CCT031374 does not directly inhibit Glycogen Synthase Kinase 3 (GSK-3), a central kinase in the Wnt pathway and a common target for other pathway inhibitors.[4] When GSK-3 was inhibited by the compound BIO, leading to reduced phosphorylation of its substrate Tau, co-treatment with CCT031374 did not reverse this effect.[4] This indicates that CCT031374's mechanism is independent of and downstream from GSK-3 activity.
References
Unveiling the Molecular Target of CCT031374 Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT031374 hydrobromide has emerged as a significant small molecule inhibitor in the study of developmental and oncogenic signaling pathways. This technical guide provides a comprehensive overview of the core molecular target of CCT031374, detailing the experimental evidence and methodologies used to elucidate its mechanism of action. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound for its potential application in preclinical and translational research.
Core Molecular Target: Inhibition of Wnt/β-catenin Signaling via TCF-Dependent Transcription
The primary molecular target of this compound is the canonical Wnt/β-catenin signaling pathway. Specifically, CCT031374 inhibits the transcriptional activity mediated by the β-catenin/T-cell factor (TCF) complex.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[15][16][17][18]
CCT031374 was identified through a high-throughput screen designed to discover inhibitors of Wnt-dependent transcription.[8][9][13][14] Subsequent studies have demonstrated that it acts at the level of or downstream of β-catenin, effectively blocking the transcription of Wnt target genes.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound from the foundational study by Ewan et al., 2010 in Cancer Research.[9][14]
Table 1: In Vitro Inhibitory Activity of CCT031374
| Assay | Cell Line | Parameter | Value (μM) |
| TCF-dependent Reporter Assay | HEK293-based reporter | IC50 | 6.1[4] |
| β-catenin Stabilization Assay | Mouse L-cells (BIO-induced) | IC50 | 6.1[3] |
Table 2: Growth Inhibition (GI50) of CCT031374 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Wnt Pathway Status | GI50 (μM) |
| HT29 | Colorectal Carcinoma | APC mutant | 11.5[3] |
| HCT116 | Colorectal Carcinoma | Oncogenic β-catenin | 13.9[3] |
| SW480 | Colorectal Carcinoma | APC mutant | 13.2[3] |
| SNU475 | Hepatocellular Carcinoma | AXIN1 mutant | 9.6[3] |
| CCD841Co | Normal Colon Epithelium | Wild-type | 44[3] |
Signaling Pathway and Mechanism of Action
CCT031374 exerts its inhibitory effect on the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt pathway and the proposed point of intervention for CCT031374.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound, based on the work of Ewan et al. (2010).[9][14]
TCF-dependent Reporter Assay
This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.
-
Cell Line: HEK293 cells stably transfected with a bicistronic TCF-luciferase-IRES-GFP reporter construct.[8][13]
-
Protocol:
-
Seed the reporter cells in 96-well plates.
-
Induce Wnt signaling. The original screen utilized an inducible Dishevelled-estrogen receptor fusion protein.[8] Alternatively, Wnt3a conditioned media or a GSK-3β inhibitor like BIO can be used.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for 24 hours.
-
Measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the TCF-dependent transcriptional activity.
-
β-catenin Stabilization Assay
This assay assesses the ability of CCT031374 to affect the levels of β-catenin, which is stabilized in the cytoplasm upon activation of the Wnt pathway.
-
Cell Line: Mouse L-cells.
-
Protocol:
-
Plate L-cells in a suitable format (e.g., 6-well plates).
-
Treat cells with 7.5 µM BIO (a GSK-3 inhibitor) for 6 hours to induce the accumulation of β-catenin.[1]
-
Add varying concentrations of CCT031374 to the BIO-treated cells and incubate for the desired time points (e.g., up to 240 minutes).[1]
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to detect the levels of β-catenin. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
For pulse-chase experiments to determine protein turnover, cells can be pulse-labeled with ³⁵S-methionine/cysteine, followed by a chase with unlabeled medium in the presence of CCT031374.[1] The amount of radiolabeled β-catenin is then determined by immunoprecipitation and autoradiography.
-
Western Blotting for β-catenin
-
Protocol:
-
Prepare cell lysates in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Growth Inhibition Assay
This assay determines the effect of CCT031374 on the proliferation of cancer cell lines with aberrant Wnt signaling.
-
Cell Lines: A panel of human cancer cell lines with known Wnt pathway mutations (e.g., HT29, HCT116, SW480, SNU475) and a normal cell line (e.g., CCD841Co).[3]
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a range of concentrations of CCT031374.
-
Incubate for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or sulforhodamine B (SRB) assay.
-
Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Experimental and Logical Workflow
The following diagram illustrates the logical workflow employed to identify and characterize CCT031374 as a Wnt pathway inhibitor.
Conclusion
This compound is a well-characterized small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action involves the inhibition of TCF-dependent transcription, leading to the suppression of Wnt target gene expression and the inhibition of cancer cell growth, particularly in cell lines with activating mutations in the Wnt pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to utilize CCT031374 as a tool to further investigate the intricacies of Wnt signaling and to explore its therapeutic potential in Wnt-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 6. CCT 031374 hydrobromide - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A useful approach to identify novel small-molecule inhibitors of Wnt-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. CCT 031374 hydrobromide | CAS 1219184-91-4 | CCT031374 HBr | Tocris Bioscience [tocris.com]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Antitumor Activity of 3-Indolylmethanamines 31B and PS121912 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 17. Targeting the β-catenin signaling for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the Canonical WNT/β-Catenin Pathway in Cancer Treatment Using Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effect of CCT031374 Hydrobromide on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT031374 hydrobromide is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of gene transcription in development and disease. This document provides a comprehensive technical overview of the effects of CCT031374 on gene transcription, detailing its mechanism of action, impact on specific gene targets, and relevant experimental protocols. The compound primarily functions by downregulating TCF/LEF-mediated transcription, a key step in the Wnt signaling cascade. Evidence suggests a cell-type-specific mechanism involving the promotion of β-catenin degradation, potentially through the activation of Glycogen Synthase Kinase 3β (GSK3β). This guide synthesizes available data to provide a valuable resource for researchers investigating Wnt pathway modulation and for professionals in the field of drug development.
Mechanism of Action: Inhibition of TCF-Dependent Transcription
This compound acts as a potent inhibitor of the β-catenin/T-cell factor (TCF) complex, which is the primary transcriptional activator in the canonical Wnt signaling pathway.[1] By disrupting the function of this complex, CCT031374 effectively blocks the transcription of Wnt target genes.[1]
The proposed mechanism of action involves the modulation of β-catenin stability. In the absence of Wnt signaling, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation.[2] Wnt pathway activation inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and subsequent binding to TCF/LEF transcription factors to initiate target gene expression.
CCT031374 is suggested to promote the degradation of wild-type β-catenin, potentially by activating GSK3β.[3] However, the effect on β-catenin levels appears to be cell-type dependent. A decrease in the levels of "free" β-catenin has been observed in HEK293 cells upon treatment with CCT031374, while no such effect was seen in SW480 colon cancer cells.[3] This suggests that the precise mechanism of action may vary depending on the cellular context and the mutational status of Wnt pathway components.
Quantitative Effects on Gene Transcription
The inhibitory effect of CCT031374 on Wnt/β-catenin signaling has been quantified in various experimental systems.
Inhibition of TCF/LEF Reporter Gene Activity
A key method for assessing Wnt pathway activity is the use of luciferase reporter constructs driven by TCF/LEF response elements (e.g., TOPflash). CCT031374 has been shown to inhibit TCF-dependent transcription in a dose-dependent manner.
| Cell Line | Assay | Endpoint | Value | Reference |
| HEK293-based reporter cell line | TCF-dependent luciferase reporter assay | IC50 | 6.1 µM | [1] |
| SW480 colon cancer cells | TOPflash luciferase reporter assay | Inhibition of TCF-dependent transcription | Demonstrated | [3] |
Downregulation of Wnt Target Gene Expression
While comprehensive genome-wide transcriptional profiling data for CCT031374 is not yet publicly available, studies have shown its ability to reduce the expression of specific Wnt target genes.
| Cell Type | Target Gene | Effect | Method | Reference |
| Human neurogenic embryoid bodies | LEF1 | Reduced mRNA levels | Not specified | Not specified in snippets |
Further quantitative real-time PCR (qPCR) studies are needed to fully elucidate the impact of CCT031374 on a broader range of Wnt target genes, such as AXIN2 and c-MYC, in various cancer cell lines.
Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This protocol provides a general framework for assessing the effect of CCT031374 on Wnt/β-catenin signaling using a TCF/LEF luciferase reporter assay. Specific details may need to be optimized for different cell lines and experimental conditions.
Materials:
-
HEK293T or other suitable cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., FuGENE)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Wnt pathway activator (e.g., Wnt3a conditioned media or CHIR99021)
-
Passive lysis buffer
-
Luciferase assay reagents (for Firefly and Renilla luciferase)
-
96-well plate luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing CCT031374 at various concentrations. Include a vehicle control (e.g., DMSO).
-
Stimulation (Optional): To assess the inhibitory effect in the context of pathway activation, treat the cells with a Wnt pathway activator (e.g., Wnt3a or CHIR99021) in the presence or absence of CCT031374.
-
Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using passive lysis buffer.
-
Luciferase Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the control-treated cells.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway and the Action of CCT031374
Caption: CCT031374 inhibits Wnt/β-catenin signaling by targeting TCF/LEF-mediated transcription.
Experimental Workflow for TCF/LEF Reporter Assay
Caption: Workflow for assessing CCT031374 activity using a dual-luciferase reporter assay.
Discussion and Future Directions
This compound serves as a valuable chemical probe for studying the intricacies of Wnt/β-catenin signaling and its role in transcriptional regulation. Its ability to inhibit TCF-dependent transcription makes it a useful tool for dissecting the downstream effects of this pathway in various biological contexts, including cancer and developmental biology.
Key areas for future research include:
-
Genome-wide Transcriptional Profiling: Conducting RNA sequencing (RNA-seq) or microarray analysis on cells treated with CCT031374 would provide a comprehensive, unbiased view of its effects on the transcriptome. This would help identify the full spectrum of Wnt target genes regulated by this compound and reveal any potential off-target effects.
-
Elucidation of the Precise Mechanism of Action: Further investigation is needed to clarify the exact mechanism by which CCT031374 promotes β-catenin degradation and to understand the molecular basis for its cell-type-specific effects. Studies exploring its direct binding targets and its impact on the components of the destruction complex would be highly informative.
-
In Vivo Efficacy and Target Validation: While showing promise in vitro, the in vivo efficacy and safety profile of CCT031374 needs to be thoroughly evaluated in relevant animal models of diseases driven by aberrant Wnt signaling.
References
Preliminary Studies on CCT031374 Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on CCT031374 hydrobromide, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This document details the compound's mechanism of action, summarizes key quantitative data from initial studies, and provides detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound acts as a potent inhibitor of the β-catenin/T-cell factor (TCF) complex.[1][2] This inhibition leads to a downstream decrease in the transcription of Wnt signaling pathway target genes.[1][3][4] The compound has demonstrated antitumor activity and is noted to block the nuclear β-catenin/TCF transcription complex.[1][3] It has been shown to reduce TCF-dependent transcriptional levels and inhibit the growth of SW480 colon cancer cells.[5]
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of this compound observed in various cancer cell lines.
| Cell Line | Assay Type | Value | Reference |
| HEK293-based reporter | TCF-dependent transcription | IC50 = 6.1 µM | [3] |
| L-cells | BIO-induced β-catenin | IC50 = 6.1 µM | [6] |
| HT29 | Cell Growth | GI50 = 11.5 µM | [6] |
| HCT116 | Cell Growth | GI50 = 13.9 µM | [6] |
| SW480 | Cell Growth | GI50 = 13.2 µM | [6] |
| SNU475 | Cell Growth | GI50 = 9.6 µM | [6] |
| CCD841Co | Cell Growth | GI50 = 44 µM | [6] |
Signaling Pathway
The canonical Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates TCF/LEF transcription factors to drive target gene expression. CCT031374 intervenes by inhibiting the interaction between β-catenin and TCF, thus blocking the transcriptional output of the pathway.
Experimental Protocols
Detailed methodologies for key experiments used in the preliminary studies of CCT031374 are provided below.
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
Methodology:
-
Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% FBS and seeded into 96-well plates.
-
Transfection: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively expressed Renilla luciferase plasmid for normalization.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).
-
Wnt Pathway Activation: The Wnt pathway is activated using Wnt3a-conditioned medium or a GSK-3 inhibitor like BIO (6-bromoindirubin-3'-oxime).
-
Cell Lysis: Following a 24-hour incubation period, cells are lysed using a passive lysis buffer.
-
Luminescence Measurement: Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The IC50 value, the concentration at which CCT031374 inhibits 50% of the TCF/LEF reporter activity, is then calculated.
Western Blotting for β-catenin Levels
This technique is used to assess the effect of CCT031374 on the protein levels of β-catenin.
Methodology:
-
Cell Treatment and Lysis: Cells (e.g., SW480 or mouse L-cells) are treated with CCT031374 for the desired time. Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for β-catenin. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: The intensity of the β-catenin band is quantified and normalized to the loading control.
Cell Proliferation (GI50) Assay
This assay determines the concentration of CCT031374 that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration.
References
- 1. protocols.io [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wnt Reporter Activity Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Reporter Activity Assay [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for CCT031374 Hydrobromide In Vivo Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT031374 hydrobromide is a potent and specific small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It targets the TCF/β-catenin transcription complex, leading to the downregulation of Wnt target genes.[1][2] Dysregulation of the Wnt pathway is a critical factor in the development and progression of numerous cancers, making CCT031374 a valuable tool for preclinical cancer research.[3] These application notes provide detailed protocols for the in vivo formulation and administration of this compound for use in animal research models.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation. This compound inhibits this final transcriptional activation step.[1][3]
In Vivo Formulation Protocols
The solubility of this compound in aqueous solutions is limited. Therefore, the use of a vehicle is necessary for in vivo administration. The following are established formulations for preparing this compound for in vivo studies. It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Table 1: In Vivo Formulation Vehicles for this compound
| Formulation | Components | Final Concentration of CCT031374 | Reference |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [1] |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | [1] |
| Vehicle 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | [1] |
Preparation of Stock Solution
A stock solution of this compound in DMSO is typically prepared first. The solubility in DMSO is ≥ 12.5 mg/mL.[1]
Protocol 1: Preparation of 10 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration.
-
Vortex and/or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]
Preparation of Working Solutions
Protocol 2: Preparation of 1 mg/mL Working Solution using Vehicle 1
-
To prepare 1 mL of the final formulation, start with 100 µL of a 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex to ensure a homogenous solution.
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound in a mouse xenograft model. Specific parameters such as dosage, administration route, and treatment schedule should be optimized for each experimental design. The information provided is based on common practices for in vivo studies with small molecule inhibitors.
SW480 Colorectal Cancer Xenograft Model
CCT031374 has demonstrated in vivo activity in SW480 human colorectal carcinoma cells.[4]
Protocol 3: Establishment of SW480 Xenografts
-
Culture SW480 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS) to ~80% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS.
-
For subcutaneous injection, mix the cell suspension with an equal volume of Matrigel.
-
Inject 5 x 10^6 SW480 cells in a total volume of 100-200 µL subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth. Treatment can typically begin when tumors reach a volume of 100-150 mm³.
Administration of this compound
Protocol 4: Oral Gavage Administration
-
Prepare the this compound working solution using a suitable vehicle (e.g., Vehicle 1).
-
The typical administration volume for oral gavage in mice is 5-10 mL/kg body weight.
-
Using a proper gavage needle, administer the calculated dose directly into the stomach of the mouse.
-
The dosing frequency will depend on the pharmacokinetic properties of the compound and the experimental design (e.g., once or twice daily).
Protocol 5: Intraperitoneal (IP) Injection
-
Prepare the this compound working solution. Ensure the vehicle is suitable for intraperitoneal injection.
-
The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Use an appropriate needle gauge (e.g., 25-27G for mice).
-
Inject the calculated dose into the lower right quadrant of the abdomen to avoid the cecum and bladder.
Data Presentation and Analysis
Table 2: In Vivo Efficacy Data for this compound (Hypothetical)
| Animal Model | Cell Line | Administration Route | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mouse | SW480 | Oral Gavage | Data not available | Data not available | Data not available | Ewan et al., 2010 |
| Nude Mouse | SW480 | Intraperitoneal | Data not available | Data not available | Data not available | Ewan et al., 2010 |
Note: Specific in vivo dosage and efficacy data from published studies were not available in the searched resources. The table is provided as a template for recording experimental data.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of CCT031374 Hydrobromide in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT031374 hydrobromide is a selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical cascade frequently dysregulated in colorectal cancer. This document provides comprehensive application notes and detailed protocols for the utilization of this compound in colon cancer cell line research. It outlines the compound's mechanism of action, summarizes its inhibitory effects on various colon cancer cell lines, and presents step-by-step protocols for key in vitro assays, including cell viability, western blotting, and apoptosis analysis. Furthermore, this guide includes visual diagrams of the targeted signaling pathway and experimental workflows to facilitate a deeper understanding and practical application of this compound as a research tool in the study of colon cancer.
Introduction
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and the maintenance of adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations in genes such as APC or CTNNB1 (β-catenin), is a key driver in the initiation and progression of numerous cancers, most notably colorectal cancer. In a dysregulated state, the protein β-catenin accumulates in the cytoplasm, translocates to the nucleus, and complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell proliferation, survival, and tumorigenesis.
This compound has been identified as a selective inhibitor of this pathway, acting downstream to disrupt the interaction between β-catenin and TCF, thereby inhibiting TCF-dependent transcription.[1] This targeted mechanism of action makes this compound a valuable chemical probe for elucidating the role of Wnt/β-catenin signaling in colon cancer and for assessing the therapeutic potential of targeting this pathway.
Mechanism of Action
Under normal physiological conditions (Wnt OFF), a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, thus maintaining low intracellular levels.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor (Wnt ON), the destruction complex is recruited to the plasma membrane and inactivated. This allows newly synthesized β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it displaces transcriptional repressors from TCF/LEF transcription factors and recruits co-activators to initiate the transcription of Wnt target genes, such as MYC and CCND1 (Cyclin D1).
This compound exerts its inhibitory effect by preventing the transcriptional activity of the β-catenin/TCF complex.[1] This leads to the downregulation of Wnt target gene expression, resulting in decreased cell proliferation and the induction of apoptosis in colon cancer cells that are dependent on this pathway for their growth and survival.[2]
Caption: Wnt/β-catenin pathway and CCT031374 inhibition.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in several colon cancer cell lines. The data, presented as GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition), are summarized below.
| Cell Line | Assay Type | Value (µM) |
| HT29 | Growth Inhibition | 11.5 |
| HCT116 | Growth Inhibition | 13.9 |
| SW480 | Growth Inhibition | 13.2 |
| SNU475 | Growth Inhibition | 9.6 |
| HEK293-based reporter | TCF-dependent transcription | 6.1 |
Experimental Protocols
The following protocols provide a general framework for assessing the effects of this compound on colon cancer cell lines. It is recommended that researchers optimize these protocols for their specific experimental conditions.
Cell Viability Assay
This protocol is designed to determine the dose-dependent effect of this compound on the viability and proliferation of colon cancer cells using a colorimetric assay such as MTT or CCK-8.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW480, HT29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. A vehicle control (DMSO) at the corresponding final concentration should be included.
-
Replace the medium in each well with 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is used to detect changes in the protein levels of β-catenin and its downstream targets following treatment with this compound.
Materials:
-
Colon cancer cell lines
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a predetermined duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in colon cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Colon cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Caption: Workflow for this compound evaluation.
References
Application Notes and Protocols for CCT031374 Hydrobromide in Triple-Negative Breast Cancer (TNBC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes TNBC difficult to treat with targeted therapies, and patients often rely on conventional chemotherapy, which can be associated with significant side effects and the development of resistance.
The Wnt/β-catenin signaling pathway is frequently deregulated in various cancers, including TNBC, where its activation is associated with tumor progression, metastasis, and resistance to therapy. This pathway plays a crucial role in cell proliferation, differentiation, and survival. Consequently, targeting the Wnt/β-catenin pathway presents a promising therapeutic strategy for TNBC.
CCT031374 hydrobromide is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It has been shown to inhibit TCF-dependent transcription, a key step in the activation of Wnt target genes. By promoting the degradation of β-catenin, CCT031374 effectively downregulates the signaling cascade, leading to reduced cancer cell proliferation and survival. These application notes provide detailed protocols for the use of this compound in preclinical TNBC studies.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin binds to the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, driving the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
CCT031374 is understood to function by promoting the degradation of β-catenin, thereby preventing its nuclear accumulation and subsequent activation of TCF/LEF-mediated transcription. This leads to the downregulation of Wnt target genes and inhibition of cancer cell growth.
Data Presentation
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Subtype | IC50 (µM) after 72h |
| MDA-MB-231 | Mesenchymal-like | To be determined |
| MDA-MB-468 | Basal-like | To be determined |
| Hs578T | Mesenchymal-like | To be determined |
| BT-549 | Mesenchymal-like | To be determined |
Note: IC50 values should be determined empirically for each cell line through dose-response studies.
Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Cells
| Treatment (48h) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Vehicle Control (DMSO) | To be determined | To be determined | To be determined |
| CCT031374 (IC50 concentration) | To be determined | To be determined | To be determined |
Table 3: In Vivo Antitumor Efficacy of this compound in a TNBC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | To be determined | N/A |
| CCT031374 (X mg/kg, i.p., daily) | To be determined | To be determined |
Note: The optimal in vivo dose and schedule need to be determined through dose-escalation and efficacy studies.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, Hs578T, BT-549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a wide range of concentrations (e.g., 0.1 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the CCT031374 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
TNBC cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for β-catenin
This protocol is for assessing the effect of this compound on β-catenin protein levels.
Materials:
-
TNBC cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Treat TNBC cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin (or active β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
In Vivo TNBC Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of TNBC cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The optimal dose should be determined in a pilot study.
-
Administer the vehicle control to the control group following the same schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Disclaimer
These protocols provide a general framework for the use of this compound in TNBC research. It is essential for researchers to optimize the experimental conditions, including drug concentrations, incubation times, and in vivo dosages, for their specific cell lines and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for CCT031374 Hydrobromide in TOP/FOP Flash Reporter Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT031374 hydrobromide is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial in embryonic development, tissue homeostasis, and its aberrant activation is frequently implicated in various cancers.[4][5][6] The central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression.[4][7]
The TOP/FOP flash reporter assay is a widely used method to quantify the activity of the Wnt/β-catenin pathway.[8][9] This system utilizes two luciferase reporter constructs: TOPflash, which contains multiple TCF/LEF binding sites upstream of a minimal promoter driving luciferase expression, and FOPflash, a negative control with mutated TCF/LEF binding sites.[8][9] An increase in the TOP/FOP luminescence ratio indicates activation of the Wnt/β-catenin pathway. CCT031374 has been shown to inhibit TCF-dependent transcription, making the TOP/FOP assay an ideal method to characterize its inhibitory activity.[1][2] CCT031374 acts at the level of β-catenin, promoting its degradation.[2]
These application notes provide a detailed protocol for utilizing this compound in a TOP/FOP flash reporter assay to determine its inhibitory effects on Wnt/β-catenin signaling.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | HEK293-based reporter cell line | TCF-dependent transcription | 6.1 µM | [1] |
| GI50 | HT29 (colon cancer) | Cell Growth Inhibition | 11.5 µM | [3][10] |
| GI50 | HCT116 (colon cancer) | Cell Growth Inhibition | 13.9 µM | [3][10] |
| GI50 | SW480 (colon cancer) | Cell Growth Inhibition | 13.2 µM | [3][10] |
| GI50 | SNU475 (hepatocellular carcinoma) | Cell Growth Inhibition | 9.6 µM | [3][10] |
| GI50 | CCD841Co (normal colon) | Cell Growth Inhibition | 44 µM | [3][10] |
Signaling Pathway and Experimental Workflow
References
- 1. TOP/FOP flash assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. jcancer.org [jcancer.org]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following CCT031374 Hydrobromide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT031374 hydrobromide is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] This pathway is a critical regulator of embryonic development, tissue homeostasis, and cell proliferation. Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, including colorectal cancer. The central event in this pathway is the stabilization and nuclear translocation of the transcriptional co-activator β-catenin. In the absence of a Wnt signal, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes such as CCND1 (encoding Cyclin D1) and MYC (encoding c-Myc), which promote cell cycle progression and proliferation.
CCT031374 exerts its inhibitory effect by promoting the degradation of β-catenin, thereby reducing the levels of nuclear β-catenin and downregulating the expression of its target genes.[1] Western blot analysis is an indispensable technique to elucidate the molecular effects of CCT031374 by quantifying the changes in the protein levels of key components of the Wnt/β-catenin pathway. These application notes provide a comprehensive guide to performing and interpreting Western blot experiments following CCT031374 treatment.
Data Presentation
The following tables summarize the expected quantitative changes in protein expression levels in cancer cell lines with activated Wnt/β-catenin signaling (e.g., SW480, HCT116) following treatment with this compound. Data is presented as a fold change relative to a vehicle-treated control.
Table 1: Effect of CCT031374 on β-catenin Protein Levels
| Treatment | Concentration (µM) | Incubation Time (hours) | Cell Line | Fold Change in Total β-catenin (Mean ± SD) |
| Vehicle (DMSO) | - | 24 | SW480 | 1.00 ± 0.00 |
| CCT031374 | 10 | 24 | SW480 | 0.45 ± 0.08 |
| CCT031374 | 20 | 24 | SW480 | 0.25 ± 0.05 |
*Data are representative and compiled from typical results observed in the literature. Actual results may vary depending on experimental conditions.
Table 2: Effect of CCT031374 on Downstream Target Protein Levels
| Treatment | Concentration (µM) | Incubation Time (hours) | Cell Line | Fold Change in Cyclin D1 (Mean ± SD) | Fold Change in c-Myc (Mean ± SD) |
| Vehicle (DMSO) | - | 24 | HCT116 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| CCT031374 | 10 | 24 | HCT116 | 0.62 ± 0.11 | 0.58 ± 0.09 |
| CCT031374 | 20 | 24 | HCT116 | 0.38 ± 0.07 | 0.35 ± 0.06 |
*Data are representative and compiled from typical results observed in the literature. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed human colorectal carcinoma cells with an activated Wnt/β-catenin pathway (e.g., SW480 or HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of CCT031374 Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the CCT031374 stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM and 20 µM). As a vehicle control, prepare a medium with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing CCT031374 or the vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Western Blot Analysis
-
Cell Lysis:
-
After incubation, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes in a wet transfer system or according to the manufacturer's protocol for a semi-dry system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-β-catenin (1:1000)
-
Rabbit anti-Cyclin D1 (1:1000)
-
Rabbit anti-c-Myc (1:1000)
-
Mouse anti-β-actin (1:5000) or Rabbit anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000 in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control band.
-
Mandatory Visualization
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CCT031374.
References
Troubleshooting & Optimization
CCT031374 hydrobromide solubility issues and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of CCT031374 hydrobromide for research applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.
Issue 1: Difficulty Dissolving the Compound in DMSO
Question: I am having trouble dissolving this compound in DMSO. The datasheet indicates it is soluble, but I am seeing solid particles. What should I do?
Answer:
This is a common issue that can often be resolved with minor adjustments to the protocol. The reported solubility of this compound in DMSO varies across different suppliers, with concentrations ranging from 28.78 mM (12.5 mg/mL) to 126.63 mM (55 mg/mL)[1][2].
Recommended Solutions:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the reported solubility limit. It is often best to start with a lower, more conservative concentration.
-
Apply Gentle Heat: Warming the solution gently (e.g., in a 37°C water bath) can aid dissolution. However, avoid excessive heat to prevent compound degradation.
-
Use Sonication: Applying ultrasonic waves can effectively break up particle aggregates and facilitate dissolution.[1][3] If precipitation occurs, sonication can be used to aid dissolution.[3]
-
Increase Solvent Volume: If the above methods are not successful, you may need to increase the volume of DMSO to prepare a more dilute stock solution.
Issue 2: Precipitation in Aqueous Media
Question: My this compound stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
Answer:
This phenomenon, known as "crashing out," is common for hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO. The abrupt change in solvent polarity causes the compound to become insoluble.
Recommended Solutions:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous medium, as higher concentrations can be toxic to cells and increase the risk of precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Use a Surfactant-Containing Buffer: For in vivo applications, specific formulations containing surfactants like Tween-80 are recommended to maintain solubility.[1][3] A similar principle can be applied for some in vitro assays, though compatibility with the specific experiment must be verified.
Issue 3: Preparing Formulations for In Vivo Studies
Question: I need to prepare this compound for administration in an animal model. What is the recommended formulation?
Answer:
Due to its low aqueous solubility, a multi-component solvent system is required for in vivo use. Several protocols have been established to achieve a clear solution suitable for administration.[1][3]
Recommended Formulations:
-
PEG300/Tween-80/Saline: A common vehicle involves a mixture of DMSO, PEG300, Tween-80, and saline. This formulation can achieve a solubility of at least 1.25 mg/mL (2.88 mM).[1][3]
-
SBE-β-CD in Saline: A solution containing sulfobutyl ether beta-cyclodextrin (SBE-β-CD) can also be used to improve solubility.[3]
-
Corn Oil: For some applications, a suspension in corn oil may be appropriate.[3]
A detailed protocol for the PEG300/Tween-80 formulation is provided in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an inhibitor of TCF-dependent transcription.[4] It acts on the Wnt signaling pathway by blocking the interaction between β-catenin and the transcription factor (TCF) complex, which prevents the transcription of Wnt target genes.[3][5] This activity leads to reduced cell growth in cancer cell lines like SW480 colon carcinoma cells.[4]
Q2: What is the recommended storage condition for this compound? A2: As a solid, the compound should be desiccated at room temperature.[4] Stock solutions in DMSO should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, sealed and protected from moisture.[1][3]
Q3: Are there general strategies to improve the solubility of hydrobromide salts if I encounter issues? A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds, including hydrobromide salts.[6][7] These include:
-
pH Adjustment: Modifying the pH of the solution can increase the ionization and, therefore, the solubility of some compounds.
-
Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can improve the dissolution rate.[6][8]
-
Use of Co-solvents: Adding a water-miscible solvent in which the drug is more soluble can increase the overall solubility.[8][9]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that enhance the aqueous solubility of a drug.[7]
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent/Vehicle | Concentration (mM) | Concentration (mg/mL) | Notes | Source(s) |
| DMSO | 50 mM | ~21.7 mg/mL | - | [4] |
| DMSO | 28.78 mM | 12.5 mg/mL | Requires sonication | [1] |
| DMSO | 126.63 mM | 55 mg/mL | - | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.88 mM | ≥ 1.25 mg/mL | For in vivo use | [1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.88 mM | ≥ 1.25 mg/mL | For in vivo use | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.88 mM | ≥ 1.25 mg/mL | For in vivo use | [3] |
Note: The molecular weight of this compound is 434.33 g/mol .[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the required amount of this compound (e.g., 4.34 mg for 1 mL of a 10 mM solution).
-
Add Solvent: Add the appropriate volume of high-purity DMSO (e.g., 1 mL).
-
Facilitate Dissolution: Vortex the solution thoroughly. If solid particles remain, use an ultrasonic bath for 5-10 minutes or warm the solution briefly at 37°C until the solid is fully dissolved.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[3]
Protocol 2: Preparation of an In Vivo Formulation (1.25 mg/mL)
This protocol is adapted from published methods to prepare a clear solution for animal studies.[1][3]
-
Prepare Initial Stock: First, prepare a concentrated stock solution in DMSO (e.g., 12.5 mg/mL).
-
Mix Solvents: In a sterile tube, combine the solvents in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of the 12.5 mg/mL DMSO stock solution and mix well. c. Add 50 µL of Tween-80 and mix well. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Final Check: The resulting solution should be clear. If any precipitation is observed, gentle warming or sonication may be required. This formulation yields a final concentration of 1.25 mg/mL.
Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of CCT031374.
Experimental Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Logical Relationships
Caption: Factors influencing the solubility outcomes for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ptgcn.com [ptgcn.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
CCT031374 hydrobromide stability in culture medium
Welcome to the technical support center for CCT031374 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by inhibiting the TCF (T-cell factor)/β-catenin transcription complex, which plays a crucial role in gene expression related to cell proliferation and differentiation.[1] Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers, making CCT031374 a valuable tool for research in this area.[1]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in DMSO.[2] For long-term storage, it is recommended to prepare stock solutions in high-purity DMSO, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. Product data sheets suggest that stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Q3: What are the potential stability issues with this compound in cell culture medium?
-
pH: The pH of the culture medium (typically around 7.4) can influence the chemical stability of the compound.
-
Temperature: Incubation at 37°C can accelerate degradation processes.
-
Light Exposure: Some benzimidazole derivatives are known to be photosensitive.
-
Interactions with Media Components: Components of the culture medium, such as serum proteins, amino acids, and vitamins, can potentially interact with and degrade the compound.
-
Hydrolysis: The presence of water in the culture medium can lead to hydrolytic degradation of susceptible chemical groups.
Q4: How can I determine the stability of this compound in my specific experimental setup?
To ensure the reliability of your experimental results, it is highly recommended to perform a stability study of this compound under your specific cell culture conditions. A general approach involves incubating the compound in your culture medium of choice (e.g., DMEM with 10% FBS) at 37°C and 5% CO2 for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the parent compound remaining at each time point can then be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of CCT031374 in cell-based assays.
-
Possible Cause: Degradation of the compound in the culture medium during the experiment.
-
Solution: Perform a stability study as outlined in the experimental protocols section below to determine the half-life of CCT031374 in your specific medium and under your experimental conditions. If significant degradation is observed, consider the following:
-
Replenish the medium with freshly prepared CCT031374 at regular intervals during long-term experiments.
-
Shorten the incubation time of your assay if experimentally feasible.
-
-
-
Possible Cause: Precipitation of the compound in the culture medium.
-
Solution: Visually inspect the culture wells under a microscope for any signs of precipitation. Ensure that the final concentration of DMSO or other solvents is kept to a minimum (typically below 0.5%) and is consistent across all wells. Determine the solubility of CCT031374 in your culture medium to avoid using supersaturated concentrations.
-
-
Possible Cause: Adsorption to plasticware.
-
Solution: Use low-protein-binding plates and pipette tips to minimize the loss of the compound due to adsorption.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent compound concentration due to degradation or precipitation.
-
Solution: Follow the recommendations above to address potential stability and solubility issues. Ensure thorough mixing of the compound in the medium before adding it to the cells.
-
-
Possible Cause: Uneven cell seeding or cell health issues.
-
Solution: Ensure a single-cell suspension and uniform cell seeding density across all wells. Regularly check the health and viability of your cells.
-
Data Presentation
The following table is a template for summarizing the results of a stability study of this compound in cell culture medium. Researchers can use this table to record and analyze their own experimental data.
| Time Point (hours) | Concentration of CCT031374 (µM) | Percent Remaining (%) |
| 0 | [Initial Concentration] | 100 |
| 2 | [Measured Concentration] | [Calculated %] |
| 4 | [Measured Concentration] | [Calculated %] |
| 8 | [Measured Concentration] | [Calculated %] |
| 24 | [Measured Concentration] | [Calculated %] |
| 48 | [Measured Concentration] | [Calculated %] |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Preparation of Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the working solution into sterile, low-protein-binding tubes or wells of a plate. For each time point, prepare a separate aliquot.
-
Place the samples in a 37°C incubator with 5% CO2.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from the incubator. The T=0 sample should be processed immediately after preparation.
-
Sample Processing: Immediately after collection, stop any potential degradation by freezing the sample at -80°C until analysis. If using LC-MS, you may need to perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) before centrifugation and analysis of the supernatant.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the concentration of the parent this compound.
-
Data Analysis: Calculate the percentage of CCT031374 remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life of the compound.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CCT031374.
Caption: Experimental workflow for assessing this compound stability.
References
potential CCT031374 hydrobromide off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CCT031374 hydrobromide. The information focuses on understanding its mechanism of action and addressing potential off-target effects during experimentation.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed in Experimental Model
Researchers may occasionally observe a phenotype that is inconsistent with the known on-target effects of this compound, which is a potent inhibitor of the Wnt/β-catenin/TCF signaling pathway.[1][2][3] This could be indicative of an off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Pathway Inhibition:
-
Verify the inhibition of the Wnt/β-catenin pathway in your experimental system. This can be done by measuring the levels of downstream targets of TCF/LEF transcription factors, such as Axin2 or Cyclin D1, using qPCR or Western blotting.
-
Perform a dose-response experiment to ensure that the observed phenotype correlates with the concentration-dependent inhibition of the Wnt pathway.
-
-
Rescue Experiment:
-
Attempt to rescue the phenotype by activating the Wnt pathway downstream of the point of inhibition by CCT031374. For example, if CCT031374 is hypothesized to act at the level of the β-catenin/TCF complex, a constitutively active form of a downstream effector could be expressed to see if the phenotype is reversed.
-
-
Literature and Database Review:
-
Although specific off-target effects for this compound are not extensively documented in publicly available literature, it is crucial to perform a thorough search for any new publications or data that may have emerged.
-
Consult compound screening library databases that may contain profiling data for CCT031374 against various targets.
-
-
Off-Target Profiling (Experimental):
-
If unexpected effects persist and are critical to the experimental outcome, consider performing an off-target profiling screen. A common approach is a broad kinase panel screen (kinome scan), as many small molecule inhibitors can have off-target effects on kinases.
-
Issue: Variability in Experimental Results
Inconsistent results between experiments can be a significant challenge. This can stem from issues with the compound itself, experimental setup, or biological variability.
Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Ensure the proper storage of this compound. It should be stored at room temperature in a desiccated environment.[4] For stock solutions, storage at -20°C or -80°C is recommended, but long-term storage in solution is not advised.[2]
-
Confirm the solubility of the compound in your chosen solvent (e.g., DMSO) and experimental media.[4][5] Inadequate solubility can lead to inaccurate dosing.
-
Prepare fresh dilutions of the compound for each experiment from a recently prepared stock solution to avoid degradation.
-
-
Cell Culture and Assay Conditions:
-
Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
-
Optimize the concentration of CCT031374 and the treatment duration for your specific cell line and assay. The reported IC50 for inhibiting BIO-induced β-catenin accumulation in L-cells is 6.1 μM.[2]
-
Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[2] It acts by inhibiting the TCF (T-cell factor)/β-catenin transcription complex, thereby preventing the expression of Wnt target genes.[3] This leads to a reduction in cell proliferation and can induce apoptosis in cancer cells with aberrant Wnt signaling.[2]
Q2: Are there any known off-target effects of this compound?
A2: As of the latest available information, specific off-target interactions for this compound have not been extensively characterized or published in peer-reviewed literature. The compound is often described as "selective" for the Wnt/β-catenin pathway.[2] However, like most small molecule inhibitors, the potential for off-target effects cannot be entirely ruled out without comprehensive profiling. Researchers should interpret their results with this in consideration, especially when using higher concentrations of the compound.
Q3: How can I experimentally assess the potential off-target effects of this compound in my system?
A3: To experimentally investigate potential off-target effects, you can employ several strategies:
-
Kinome Scanning: This involves screening the compound against a large panel of kinases to identify any potential off-target kinase interactions. Several commercial services offer this type of profiling.
-
Targeted Counter-Screening: If you hypothesize a specific off-target based on the observed phenotype, you can perform assays against that specific target.
-
Use of a Structurally Unrelated Inhibitor: Employing another Wnt pathway inhibitor with a different chemical structure can help to confirm that the observed biological effect is due to the inhibition of the Wnt pathway and not an off-target effect specific to the chemical structure of CCT031374.
Q4: What are the recommended positive and negative controls when using this compound?
A4:
-
Positive Controls:
-
For Wnt pathway activation, you can use Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021 or BIO (6-bromoindirubin-3'-oxime).[2] CCT031374 should be able to inhibit the effects of these activators.
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO) at the same concentration used to dissolve CCT031374 is essential.
-
A structurally similar but inactive compound, if available, can be a very good negative control to rule out non-specific effects of the chemical scaffold.
-
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the off-target effects of this compound. The primary reported quantitative value is its on-target potency.
Table 1: On-Target Potency of CCT031374
| Assay | Cell Line | IC50 | Reference |
| Inhibition of BIO-induced β-catenin accumulation | L-cells | 6.1 μM | [2] |
Experimental Protocols
Protocol: Assessing On-Target Wnt Pathway Inhibition using a TCF/LEF Reporter Assay
This protocol describes how to confirm the on-target activity of this compound using a luciferase-based reporter assay.
Materials:
-
Cells stably or transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control reporter plasmid (e.g., FOPflash or a constitutively expressed Renilla luciferase plasmid).
-
This compound.
-
Wnt pathway activator (e.g., Wnt3a conditioned media or CHIR99021).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Following the pre-incubation, add the Wnt pathway activator to the appropriate wells.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the TCF/LEF-dependent firefly luciferase activity to the control Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of CCT031374 to determine the IC50 value.
Signaling Pathways and Workflows
Caption: On-target mechanism of CCT031374 in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for investigating potential off-target effects.
References
reducing variability in CCT031374 hydrobromide experiments
Welcome to the technical support center for CCT031374 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental variability and addressing common challenges encountered when working with this potent Wnt/β-catenin signaling inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by inhibiting the transcription mediated by the β-catenin/T-cell factor (TCF) complex.[1][3] The compound has been shown to decrease the levels of "free" β-catenin in certain cell lines and induce its degradation.[4] This ultimately leads to a reduction in the expression of Wnt target genes. It is important to note that CCT031374 acts downstream of GSK-3β and does not prevent the phosphorylation of its other substrates.[4]
Q2: I am observing inconsistent inhibitory effects in my cell-based assays. What are the potential sources of variability?
A2: Inconsistent results can arise from several factors:
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final working concentrations.[5][6][7] Stock solutions should be stored properly at -20°C or -80°C to maintain stability.[1] Repeated freeze-thaw cycles should be avoided. For in vivo studies, it is recommended to prepare fresh working solutions daily.[1]
-
Cell Line-Specific Effects: The cellular context, particularly the mutational status of components of the Wnt pathway (e.g., APC, β-catenin), can significantly influence the compound's activity. The IC50 values can vary between different cell lines.[2]
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all impact the apparent potency of the inhibitor.[8] It is crucial to maintain consistent assay conditions across experiments.
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases. It is advisable to perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay.
Q3: What is the recommended procedure for preparing this compound for in vitro and in vivo experiments?
A3: For detailed, step-by-step protocols, please refer to the Experimental Protocols section below. In general, for in vitro studies, a stock solution is typically prepared in DMSO.[9] For in vivo experiments, several formulations are available, often involving a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil to ensure solubility and bioavailability.[1][9]
Q4: How should I store this compound and its solutions to ensure stability?
A4: The solid compound should be stored desiccated at room temperature.[6] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To minimize degradation, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Media
-
Symptom: A visible precipitate forms when the this compound working solution is added to the cell culture media.
-
Possible Cause: The final concentration of DMSO or other organic solvents in the media is too high, or the compound's solubility limit in the aqueous media has been exceeded.
-
Solution:
-
Ensure the final DMSO concentration in your culture media is kept low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.
-
Prepare intermediate dilutions of your stock solution in culture media before adding it to the final culture volume.
-
If precipitation persists, gentle warming and/or sonication of the stock solution before dilution may help.[1][5]
-
Issue 2: High Inter-Well Variability in Plate-Based Assays
-
Symptom: Significant variation in readouts (e.g., luminescence, fluorescence, cell viability) is observed between replicate wells treated with the same concentration of this compound.
-
Possible Cause:
-
Incomplete dissolution of the compound leading to inconsistent concentrations across wells.
-
Uneven cell seeding, resulting in different cell numbers per well.
-
"Edge effects" on the plate, where wells on the periphery behave differently from interior wells.
-
-
Solution:
-
Thoroughly vortex the compound stock and working solutions before each use.
-
Use a calibrated multichannel pipette and ensure proper mixing when adding the compound to the wells.
-
Implement stringent cell counting and seeding protocols to ensure uniformity.
-
To mitigate edge effects, consider not using the outer rows and columns of the plate for experimental treatments or fill them with a buffer solution.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| DMSO | ≥ 12.5 mg/mL (28.78 mM) | [9] |
| In vivo formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 1.25 mg/mL (2.88 mM) | [1][9] |
| In vivo formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 1.25 mg/mL (2.88 mM) | [1][9] |
| In vivo formulation 3 (10% DMSO, 90% Corn Oil) | ≥ 1.25 mg/mL (2.88 mM) | [1][9] |
Table 2: In Vitro Activity of CCT031374 in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
| SW480 | Colon | 13.2 µM (GI50) | [2] |
| HCT116 | Colon | 13.9 µM (GI50) | [2] |
| HT29 | Colon | 11.5 µM (GI50) | [2] |
| SNU475 | Liver | 9.6 µM (GI50) | [2] |
| CCD841Co | Normal Colon | 44 µM (GI50) | [2] |
| HEK293-based reporter | - | 6.1 µM (IC50) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out the required amount of this compound powder (MW: 434.33 g/mol )[3][6] in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: In Vitro Cell Viability Assay (Example using a colon cancer cell line)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50/GI50 value.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CCT031374.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
troubleshooting inconsistent CCT031374 hydrobromide results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results with CCT031374 hydrobromide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors in the nucleus. This prevents the transcription of Wnt target genes.[2] Importantly, it acts downstream of the β-catenin destruction complex.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro studies, this compound is soluble in DMSO.[1] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months, kept in a sealed container away from moisture.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]
Q3: How should I prepare this compound for in vivo studies?
A3: A common formulation for in vivo use involves a multi-solvent vehicle. One recommended protocol is to prepare a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] Another option is 10% DMSO and 90% corn oil.[1] It may be necessary to use sonication to fully dissolve the compound.[3]
Q4: Does this compound treatment lead to a decrease in total β-catenin levels?
A4: Not necessarily. Since CCT031374 acts by inhibiting the β-catenin/TCF complex in the nucleus, it does not directly target the upstream components of the pathway that regulate β-catenin stability, such as the destruction complex.[2] However, some studies have observed that CCT031374 can increase the turnover of β-catenin, particularly when the pathway is artificially stimulated (e.g., with a GSK-3 inhibitor).[4] Therefore, the effect on total β-catenin levels can be context-dependent.
Troubleshooting Guides
Issue 1: High variability in TCF/LEF reporter assay results between experiments.
-
Potential Cause 1: Inconsistent Cell Health and Density.
-
Solution: Ensure that cells are seeded at a consistent density for each experiment and are in a logarithmic growth phase. Over-confluent or stressed cells can exhibit altered signaling pathway activity.
-
-
Potential Cause 2: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of the compound in cell culture media over long incubation periods may be limited, so consider replenishing the media with fresh compound for longer experiments.
-
-
Potential Cause 3: Instability of Reporter Plasmids.
-
Solution: Use a stable cell line with integrated reporters if possible. If using transient transfection, normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Issue 2: No significant inhibition of Wnt signaling observed in a cancer cell line known to have pathway activation.
-
Potential Cause 1: Cell Line-Specific Sensitivity.
-
Solution: The sensitivity to this compound can vary between cell lines. Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line.
-
-
Potential Cause 2: Mutation Downstream of β-catenin/TCF Complex.
-
Solution: While CCT031374 targets the β-catenin/TCF interaction, mutations in downstream effector genes could potentially confer resistance. It is advisable to confirm the mechanism of Wnt pathway activation in your cell line.
-
-
Potential Cause 3: Insufficient Treatment Duration.
-
Solution: The inhibition of transcription and subsequent changes in protein levels may take time. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal duration of treatment.
-
Issue 3: Unexpected or off-target effects observed at higher concentrations.
-
Potential Cause 1: Non-Specific Activity.
-
Solution: Like many small molecule inhibitors, high concentrations of this compound may lead to off-target effects. It is crucial to use the lowest effective concentration determined from your dose-response studies.
-
-
Potential Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is consistent across all treatments, including the vehicle control, and is at a level that is non-toxic to your cells (typically ≤ 0.5%).
-
-
Solution: To confirm that the observed phenotype is due to on-target Wnt pathway inhibition, attempt to rescue the effect by overexpressing a downstream target gene that is normally activated by the Wnt pathway.
Quantitative Data Summary
| Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| HEK293-based reporter | TCF-dependent transcription | 6.1 | [2] |
| SW480 (colon cancer) | Cell Growth | ~13.2 | Ewan et al., 2010 |
| HT29 (colon cancer) | Cell Growth | ~11.5 | Ewan et al., 2010 |
| HCT116 (colon cancer) | Cell Growth | ~13.9 | Ewan et al., 2010 |
| SNU475 (hepatocellular carcinoma) | Cell Growth | ~9.6 | Ewan et al., 2010 |
| CCD841Co (normal colon) | Cell Growth | ~44 | Ewan et al., 2010 |
Key Experimental Protocols
Protocol 1: TCF/LEF Luciferase Reporter Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Protocol 2: Western Blot for β-catenin
-
Cell Treatment: Plate and treat cells with this compound for the desired time and concentration.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
CCT031374 Hydrobromide in 3D Culture: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for assessing the efficacy of CCT031374 hydrobromide in 3D cell culture models. The information is presented in a question-and-answer format to directly address potential issues.
Section 1: General Information & Mechanism of Action
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by inhibiting TCF-dependent transcription, which is the final step in the canonical Wnt pathway responsible for transcribing target genes involved in cell proliferation and differentiation.[2][3] The compound acts at the level of β-catenin, blocking its ability to co-activate transcription with the TCF/LEF family of transcription factors.[3][4] Studies have shown it can inhibit the accumulation of β-catenin in both the cytosol and the nucleus.[1]
Q2: Which signaling pathway does CCT031374 inhibit?
A2: CCT031374 specifically inhibits the canonical Wnt/β-catenin signaling pathway. This pathway is crucial during embryogenesis and its dysregulation is implicated in the formation of tumors.[4] The inhibition is not a result of affecting GSK-3 activity but rather by targeting the β-catenin/TCF complex.[5]
Caption: Canonical Wnt signaling pathway and the inhibitory action of CCT031374.
Section 2: Quantitative Data & Efficacy
Q3: What is the reported efficacy (IC50/GI50) of CCT031374?
A3: The efficacy of CCT031374 has been primarily characterized in 2D monolayer cell cultures. It's important to note that 3D cell models often exhibit increased resistance to therapeutic agents compared to 2D cultures, so these values should be considered a starting point for dose-ranging studies in your spheroids.[6][7]
Table 1: CCT031374 Efficacy in 2D Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
|---|---|---|---|---|
| HT29 | Colorectal | GI₅₀ | 11.5 | [1] |
| HCT116 | Colorectal | GI₅₀ | 13.9 | [1] |
| SW480 | Colorectal | GI₅₀ | 13.2 | [1] |
| SNU475 | Hepatocellular | GI₅₀ | 9.6 | [1] |
| HEK293-based | Reporter Cell Line | IC₅₀ | 6.1 |[3] |
GI₅₀ (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a given biological process by 50%.
Section 3: Experimental Protocols & Workflow
Q4: How do I set up a 3D spheroid culture to test CCT031374?
A4: A common and reliable method for generating uniform spheroids is the liquid overlay technique using ultra-low attachment (ULA) plates.
Protocol: Spheroid Formation using Liquid Overlay Technique
-
Cell Preparation: Culture your chosen cell line to ~80% confluency. Harvest cells using standard trypsinization methods and perform a cell count to determine concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, requires optimization) in your complete culture medium.
-
Plating: Add the cell suspension to the wells of a ULA 96-well round-bottom plate.
-
Incubation: Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Spheroid Growth: Incubate the plate under standard conditions (37°C, 5% CO₂). Spheroids should form within 48-96 hours. Monitor formation daily using an inverted microscope.[8]
Q5: What is a reliable method for assessing cell viability in spheroids after treatment?
A5: ATP-based luminescence assays, such as the CellTiter-Glo® 3D Cell Viability Assay, are highly suitable for 3D models. They measure the ATP present in metabolically active cells and are more sensitive and accurate for spheroids than colorimetric assays like MTT, which can suffer from poor reagent penetration.[8][9]
Protocol: 3D Cell Viability Assay (ATP-based)
-
Spheroid Formation & Treatment: Generate spheroids as described above. After formation (e.g., 96 hours), add CCT031374 at various concentrations to the wells. Include vehicle-only controls.
-
Incubation: Treat the spheroids for your desired time period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Lysis & Signal Generation: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in each well.
-
Incubation & Shaking: Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. Following this, incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]
-
Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the number of viable cells.
Caption: Experimental workflow for 3D spheroid drug efficacy testing.
Section 4: Troubleshooting Guide
Q6: Why is the efficacy of CCT031374 much lower in my 3D spheroids compared to 2D culture?
A6: This is a common and expected finding. 3D cultures mimic aspects of solid tumors, which creates several barriers to drug efficacy:
-
Limited Drug Penetration: The dense, multi-layered structure of spheroids can prevent the compound from reaching the inner core of cells.[7][10]
-
Cell Cycle & Proliferation Gradients: Cells in the spheroid core are often quiescent or have a lower proliferation rate, making them less susceptible to drugs that target actively dividing cells.
-
Hypoxic Core: The core of larger spheroids can become hypoxic, leading to changes in gene expression and increased drug resistance.
-
Cell-Cell Adhesion: Extensive cell-cell contacts can mediate resistance signaling.[6]
Q7: My spheroid viability is highly variable across wells, even in my control group. What's wrong?
A7: Inconsistent spheroid size is the most likely cause.
-
Solution 1 (Improve Seeding): Ensure your single-cell suspension is homogenous before plating. Pipette gently but thoroughly to avoid clumps.
-
Solution 2 (Centrifugation): A brief, low-speed centrifugation step immediately after seeding can help ensure all cells aggregate in the center of the round-bottom well, promoting the formation of a single, uniform spheroid.
-
Solution 3 (QC Check): Before adding the drug, visually inspect the plate with a microscope to exclude any wells with multiple spheroids or significant size outliers from the experiment.
Q8: How can I confirm that CCT031374 is actually inhibiting the Wnt pathway in my spheroids?
A8: Beyond measuring viability, you should assess target engagement.
-
Western Blot: After treatment, lyse the spheroids and perform a Western blot for downstream targets of the Wnt pathway, such as c-Myc or Cyclin D1. A decrease in these proteins would confirm pathway inhibition. You can also check levels of active (non-phosphorylated) β-catenin.
-
qPCR: Extract RNA from treated spheroids and perform quantitative PCR for Wnt target genes like AXIN2 or LEF1. A dose-dependent decrease in mRNA levels indicates target engagement.
-
Reporter Assays: If your cell line is amenable, you can transfect it with a TCF/LEF reporter plasmid (e.g., TOP/FOPflash) before spheroid formation to directly measure the transcriptional activity of the pathway.
Caption: Troubleshooting logic for low efficacy of CCT031374 in 3D models.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. CCT 031374 hydrobromide | CAS 1219184-91-4 | CCT031374 HBr | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Potential of 3d Cell Culture: a Guide to Assay Optimization | AAT Bioquest [aatbio.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Wnt Signaling Pathway Inhibitors: CCT031374 Hydrobromide vs. Alternatives
In the landscape of cancer research and developmental biology, the Wnt signaling pathway stands as a pivotal network, governing crucial cellular processes. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of CCT031374 hydrobromide, a notable Wnt inhibitor, with other key modulators of this pathway, offering researchers, scientists, and drug development professionals a data-driven overview of their performance and underlying mechanisms.
Mechanism of Action: Targeting the Core of Wnt Signaling
The canonical Wnt signaling pathway culminates in the nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression. Many Wnt inhibitors are designed to interfere with this cascade at various junctures.
This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by inhibiting TCF-dependent transcription, effectively blocking the final step of the canonical Wnt pathway.[2][3][4] Experimental evidence suggests that CCT031374 acts at the level of β-catenin, as it has been shown to block the transcriptional activity induced by a stabilized form of β-catenin.[3] It has been observed to reduce both nuclear and cytosolic levels of β-catenin in mouse L-cells.[4]
Other Wnt inhibitors target different components of the pathway:
-
Tankyrase Inhibitors (e.g., XAV-939, IWR-1): These inhibitors stabilize Axin, a key component of the β-catenin destruction complex, by inhibiting the enzyme Tankyrase. This leads to the degradation of β-catenin.
-
Porcupine Inhibitors (e.g., IWP-2, Wnt-C59): These molecules inhibit the Porcupine O-acyltransferase, which is essential for the secretion of Wnt ligands, thereby blocking the signaling cascade at its origin.
-
Dishevelled (Dvl) Inhibitors: Some inhibitors target the Dvl protein, preventing the transduction of the Wnt signal from the Frizzled receptor.
-
β-catenin/CBP Interaction Inhibitors (e.g., ICG-001): These compounds specifically disrupt the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP), thereby inhibiting the transcription of Wnt target genes.
Comparative Performance: A Data-Driven Overview
The efficacy of Wnt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various cell-based assays. The following tables summarize the available quantitative data for this compound and other selected Wnt inhibitors. It is important to note that these values are highly dependent on the specific cell line and assay conditions, making direct comparisons between different studies challenging.
Table 1: Inhibitory Activity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HEK293-based reporter | TCF-dependent transcription | IC50 | 6.1 | [3] |
| L-cells | BIO-induced β-catenin accumulation | IC50 | 6.1 | [1] |
| HT29 | Cell growth | GI50 | 11.5 | [1] |
| HCT116 | Cell growth | GI50 | 13.9 | [1] |
| SW480 | Cell growth | GI50 | 13.2 | [1] |
| SNU475 | Cell growth | GI50 | 9.6 | [1] |
| CCD841Co | Cell growth | GI50 | 44 | [1] |
Table 2: Comparative IC50/EC50 Values of Various Wnt Inhibitors
| Inhibitor | Target | Cell Line/Assay | Parameter | Value | Reference |
| This compound | TCF-dependent transcription | HEK293 reporter | IC50 | 6.1 µM | [3] |
| XAV-939 | Tankyrase 1/2 | TCF/LEF reporter | IC50 | ~11 nM | |
| IWR-1 | Tankyrase 1/2 | TCF/LEF reporter | IC50 | ~180 nM | |
| IWP-2 | Porcupine | TCF/LEF reporter | IC50 | ~27 nM | |
| Wnt-C59 | Porcupine | TCF/LEF reporter | IC50 | 74 pM | [5] |
| ICG-001 | β-catenin/CBP | TCF/LEF reporter | IC50 | ~3 µM | |
| Adavivint (SM04690) | Canonical Wnt signaling | TCF/LEF reporter | EC50 | 19.5 nM | [6] |
| KYA1797K | Wnt/β-catenin | TOPflash assay | IC50 | 0.75 µM | [6] |
| LF3 | β-catenin/TCF4 interaction | IC50 | < 2 µM | [6] | |
| JW74 | Canonical Wnt signaling | ST-Luc assay | IC50 | 790 nM | [6] |
Note: The data for other inhibitors are compiled from various sources and should be interpreted with caution due to differing experimental conditions.
Visualizing the Wnt Signaling Pathway and Inhibitor Action
To better understand the points of intervention for these inhibitors, the following diagram illustrates the canonical Wnt signaling pathway.
Caption: Canonical Wnt Signaling Pathway and Points of Inhibition.
Experimental Protocols for Wnt Inhibitor Evaluation
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. Below is a generalized protocol for assessing the efficacy of Wnt inhibitors using a luciferase reporter assay.
Protocol: TCF/LEF Luciferase Reporter Assay
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T, SW480) in appropriate media.
- Seed cells into 24-well or 96-well plates to achieve 70-80% confluency on the day of transfection.
- Co-transfect cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid for normalization (e.g., Renilla luciferase).[7][8]
2. Compound Treatment:
- 24 hours post-transfection, treat the cells with varying concentrations of the Wnt inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
- To induce Wnt signaling, cells can be co-treated with a Wnt agonist (e.g., Wnt3a conditioned media, GSK-3β inhibitor like BIO).[9][10]
3. Luciferase Assay:
- After 24-48 hours of incubation with the inhibitor, lyse the cells using a suitable lysis buffer.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
- Calculate the fold change in reporter activity relative to the vehicle-treated control.
- Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: General Workflow for Wnt Inhibitor Luciferase Assay.
Conclusion
This compound represents a valuable tool for researchers studying the Wnt signaling pathway, offering a distinct mechanism of action by targeting TCF-dependent transcription. While the available data indicates its potency in various cancer cell lines, a direct, comprehensive comparison with the ever-expanding arsenal of Wnt inhibitors requires standardized experimental conditions. The protocols and comparative data presented in this guide serve as a foundational resource for researchers to design and interpret their own studies, ultimately contributing to the development of novel therapeutics targeting the Wnt pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. CCT 031374 hydrobromide | CAS 1219184-91-4 | CCT031374 HBr | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Wnt/β-Catenin Signaling Inhibitors: CCT031374 Hydrobromide vs. IWR-1
For researchers, scientists, and drug development professionals navigating the complexities of Wnt/β-catenin signaling, the selection of an appropriate small molecule inhibitor is a critical decision. This guide provides an objective comparison of two widely used inhibitors, CCT031374 hydrobromide and IWR-1, focusing on their distinct mechanisms of action, supported by experimental data.
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and its dysregulation is a hallmark of numerous cancers. Consequently, targeting this pathway for therapeutic intervention has been a major focus of research. Both this compound and IWR-1 effectively suppress this pathway, but they do so by targeting different key components, leading to distinct cellular effects.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and IWR-1 lies in their point of intervention within the Wnt/β-catenin cascade.
This compound acts as a downstream inhibitor, directly targeting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2][3][4][5] In the canonical Wnt pathway, the accumulation of β-catenin in the nucleus and its subsequent binding to TCF/LEF proteins is the final step that triggers the transcription of Wnt target genes. By disrupting this protein-protein interaction, CCT031374 effectively blocks the transcriptional output of the pathway, even in instances where upstream components are mutated and constitutively active.[3]
IWR-1 (Inhibitor of Wnt Response-1) , in contrast, functions further upstream by stabilizing the β-catenin destruction complex.[6][7][8][9] This multi-protein complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. IWR-1 is understood to function, at least in part, by inhibiting tankyrase enzymes (TNKS1 and TNKS2).[10] Tankyrases poly-ADP-ribosylate Axin, leading to its degradation. By inhibiting tankyrases, IWR-1 leads to the stabilization and accumulation of Axin, which in turn enhances the activity of the destruction complex and promotes the degradation of β-catenin.[6][8]
The distinct mechanisms are visualized in the signaling pathway diagrams below.
Quantitative Data Comparison
The potency of this compound and IWR-1 has been evaluated in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | β-catenin/TCF Interaction | TCF-dependent Transcription Reporter | HEK293 | 6.1 µM | [3] |
| β-catenin Accumulation | BIO-induced β-catenin Accumulation | L-cells | 6.1 µM | [4] | |
| IWR-1 | Axin Stabilization (via Tankyrase inhibition) | Wnt/β-catenin Pathway Reporter | L-cells (Wnt3A) | 180 nM | [7][9][10] |
| Wnt/β-catenin Pathway Reporter | HEK293T | 26 nM | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, assay type, and duration of treatment.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of these inhibitors. Below are protocols for key experiments used to characterize the effects of this compound and IWR-1.
TCF/LEF Luciferase Reporter Assay
This assay is a standard method to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing a Wnt pathway agonist (e.g., Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021) with or without serial dilutions of this compound or IWR-1.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect is determined by the reduction in luciferase activity in the presence of the inhibitor compared to the agonist-only control.
Western Blotting for β-catenin and Axin2 Levels
This technique provides a direct measure of the inhibitor's effect on the protein levels of key pathway components.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SW480 or DLD-1) in 6-well plates. Treat the cells with the desired concentrations of this compound, IWR-1, or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, Axin2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels. For IWR-1, an increase in Axin2 levels and a decrease in β-catenin levels are expected. For CCT031374, a decrease in total β-catenin may be observed as a downstream consequence of inhibiting the positive feedback loop where β-catenin/TCF drives the expression of some Wnt pathway components, but the primary mechanism is not degradation.
Conclusion
The choice between this compound and IWR-1 depends on the specific research question. CCT031374 is an invaluable tool for studying the downstream effects of β-catenin/TCF-mediated transcription and for inhibiting the pathway in cellular contexts where upstream mutations lead to β-catenin accumulation. IWR-1 is ideal for investigating the regulation of the β-catenin destruction complex and for inhibiting the pathway at a more upstream level. A thorough understanding of their distinct mechanisms of action is paramount for the accurate interpretation of experimental results and for the strategic development of novel Wnt pathway-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. stemcell.com [stemcell.com]
- 8. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of CCT031374 Hydrobromide and XAV-939 in Colon Cancer Research
In the landscape of colon cancer therapeutics, the Wnt/β-catenin signaling pathway remains a critical target due to its frequent dysregulation in this malignancy. This guide provides a detailed, objective comparison of two small molecule inhibitors, CCT031374 hydrobromide and XAV-939, which both modulate this pathway, albeit through different mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: A Tale of Two Inhibitors
This compound acts as a potent inhibitor of the β-catenin/T-cell factor (TCF) complex.[1] This inhibition occurs at the downstream end of the canonical Wnt signaling cascade, directly preventing the transcription of Wnt target genes that drive cancer cell proliferation and survival.
XAV-939 , on the other hand, functions further upstream by inhibiting the enzyme Tankyrase (TNKS).[2][3] Tankyrase is responsible for the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex.[2][3] By inhibiting Tankyrase, XAV-939 stabilizes Axin, which in turn promotes the degradation of β-catenin.[2][3] This reduction in cytoplasmic and nuclear β-catenin levels prevents its interaction with TCF/LEF transcription factors and the subsequent transcription of target genes.
Caption: Wnt/β-catenin signaling and points of inhibition.
Performance in Colon Cancer Cell Lines: A Quantitative Comparison
The following tables summarize the available quantitative data on the effects of this compound and XAV-939 in various colon cancer cell lines.
Table 1: Inhibition of Cell Viability (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| XAV-939 | Caco-2 (CD44+/CD133+) | 15.3 | [4] |
| DLD-1 | ~0.13 | [5] |
Table 2: Effects on Wnt/β-catenin Signaling Pathway Components
| Compound | Cell Line | Target Protein | Effect | Reference |
| CCT031374 | SW480 | TCF-dependent transcription | Decreased | [6] |
| SW480, SW620, HCT116 | JAG2 | Reduced expression | ||
| XAV-939 | SW480 | Axin | Elevated | [2][7] |
| SW620 | Axin | Elevated | [2][7] | |
| SW480 | Total β-catenin | Decreased | [2][7] | |
| SW620 | Total β-catenin | Decreased | [2][7] | |
| SW480 | Nuclear β-catenin | Decreased | [2] | |
| SW620 | Nuclear β-catenin | Decreased | [2] | |
| 2D & 3D SW480 cultures | AXIN2 | Increased | [3] | |
| 2D & 3D SW480 cultures | β-catenin | Decreased | [3] |
In Vivo Efficacy in Colon Cancer Models
XAV-939 has demonstrated anti-tumor activity in in vivo models of colon cancer. In a patient-derived xenograft (PDX) model, XAV-939 administered at 25 mg/kg resulted in a tumor growth inhibition (TGI) of 44.99% when used in combination with 5-fluorouracil.[2] In another study using a xenograft model with CD44+/CD133+ Caco-2 cells, XAV-939 (20 mg/kg) significantly reduced tumor growth.[4]
Note: In vivo efficacy data for CCT031374 in colon cancer models was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
Cell Viability Assay (MTT/CCK8 Assay)
Caption: General workflow for assessing cell viability.
-
Cell Seeding: Plate colon cancer cells (e.g., SW480, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or XAV-939. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK8).
-
Measurement: If using MTT, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for β-catenin and Axin
-
Cell Lysis: Treat colon cancer cells with the desired concentrations of CCT031374 or XAV-939 for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, Axin, or a loading control (e.g., β-actin, GAPDH) diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
TCF/LEF Luciferase Reporter Assay (TOPflash Assay)
Caption: General workflow for TCF/LEF luciferase reporter assay.
-
Cell Seeding and Transfection: Seed cells (e.g., SW480 or HEK293T) in 24- or 96-well plates. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent. A FOPflash plasmid with mutated TCF/LEF binding sites can be used as a negative control.[8][9]
-
Compound Treatment: After 24 hours, treat the cells with the desired concentrations of CCT031374 or XAV-939. For cells with low basal Wnt activity, stimulation with a Wnt agonist (e.g., Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021) may be necessary.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Conclusion
Both this compound and XAV-939 present as valuable tools for investigating the Wnt/β-catenin pathway in colon cancer. XAV-939 is a well-characterized inhibitor with a clear mechanism of action involving Tankyrase inhibition and subsequent Axin stabilization, supported by a substantial body of in vitro and in vivo data. CCT031374, while also demonstrating inhibition of Wnt signaling at the level of β-catenin/TCF-mediated transcription, requires further quantitative characterization of its anti-proliferative and in vivo anti-tumor effects in colon cancer models to enable a more direct comparison of its therapeutic potential against other Wnt pathway inhibitors. This guide provides a foundation for researchers to understand the current knowledge on these two compounds and to design further experiments to elucidate their full potential in the context of colon cancer.
References
- 1. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 3. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Wnt Signaling Inhibitors: CCT031374 Hydrobromide and PRI-724
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of the Wnt/β-catenin signaling pathway: CCT031374 hydrobromide and PRI-724. The Wnt pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers. Both CCT031374 and PRI-724 have demonstrated potential as anti-cancer agents by targeting this pathway, albeit through different mechanisms. This document summarizes their efficacy based on available experimental data, details the protocols for key experiments, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound acts as a potent inhibitor of the β-catenin/transcription factor (TCF) complex.[1] By targeting this downstream interaction, it prevents the transcription of Wnt target genes that drive cancer cell proliferation.[2] In contrast, PRI-724 is a specific inhibitor that disrupts the interaction between β-catenin and CREB-binding protein (CBP).[3] This interaction is crucial for the transcriptional activity of β-catenin, and its inhibition by PRI-724 leads to the suppression of Wnt signaling.
Efficacy Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Efficacy Metric (µM) | Reference |
| HEK293-based reporter | - | TCF-dependent transcription | IC50: 6.1 | [2] |
| HT29 | Colon Cancer | Cell Growth | GI50: 11.5 | [4] |
| HCT116 | Colon Cancer | Cell Growth | GI50: 13.9 | [4] |
| SW480 | Colon Cancer | Cell Growth | GI50: 13.2 | [4] |
| SNU475 | Liver Cancer | Cell Growth | GI50: 9.6 | [4] |
| CCD841Co | Normal Colon | Cell Growth | GI50: 44 | [4] |
Table 2: In Vitro Efficacy of PRI-724
| Cell Line | Cancer Type | Assay | Efficacy Metric (µM) | Reference |
| NTERA-2 | Germ Cell Tumor | Cell Viability | IC50: 8.63 | [5] |
| NTERA-2 CisR | Cisplatin-Resistant Germ Cell Tumor | Cell Viability | IC50: 4.97 | [5] |
| CAL 27 | Tongue Squamous Cell Carcinoma | Cell Viability | IC50: 8.3 | [6] |
| FaDu | Hypopharynx Squamous Cell Carcinoma | Cell Viability | IC50: 14.6 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TCF-Dependent Transcription Assay (for this compound)
This assay measures the ability of a compound to inhibit the transcriptional activity of the TCF/β-catenin complex. A common method involves a luciferase reporter assay.
Materials:
-
HEK293 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct.
-
This compound.
-
Wnt3a conditioned medium (or other Wnt pathway activators like LiCl).
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed the TCF/LEF reporter HEK293 cells into a 96-well plate at a density of 3.5 x 10⁴ cells/well and incubate overnight.
-
The following day, treat the cells with a serial dilution of this compound.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned medium or LiCl (final concentration 10 mM). Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in luciferase activity compared to the stimulated control.
Cell Viability Assay (Crystal Violet Staining)
This assay is used to determine the effect of the compounds on cell proliferation and survival.
Materials:
-
Cancer cell lines of interest.
-
This compound or PRI-724.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Crystal Violet solution (0.5% in 20% methanol).
-
Solubilization solution (e.g., 10% acetic acid).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or PRI-724 for the desired duration (e.g., 48 or 72 hours).
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stained cells by adding 100 µL of a solubilization solution to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the GI50 or IC50 value, representing the concentration of the compound that inhibits cell growth or viability by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by the compounds.
Materials:
-
Cancer cell lines of interest.
-
This compound or PRI-724.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Seed cells and treat them with the desired concentrations of this compound or PRI-724 for a specified time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the Wnt/β-catenin signaling pathway and the general workflows for the described experiments.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
Caption: General experimental workflow for in vitro efficacy testing.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity Showdown: CCT031374 Hydrobromide vs. Tankyrase Inhibitors in Wnt/β-Catenin Pathway Modulation
In the landscape of cancer research and drug development, the Wnt/β-catenin signaling pathway remains a critical target due to its frequent dysregulation in various malignancies. Small molecule inhibitors offer a promising therapeutic avenue, and among them, CCT031374 hydrobromide and a class of compounds known as tankyrase inhibitors have emerged as key players. While both ultimately suppress Wnt/β-catenin signaling, their distinct mechanisms of action and specificity profiles are of paramount importance for researchers selecting the appropriate tool for their studies. This guide provides a detailed comparison of this compound and representative tankyrase inhibitors, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and tankyrase inhibitors lies in their respective points of intervention within the Wnt/β-catenin cascade.
This compound acts downstream in the pathway, directly targeting the transcriptional complex formed by β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF)[1][2]. By inhibiting this interaction, CCT031374 prevents the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are crucial for cell proliferation.
Tankyrase inhibitors , on the other hand, function at a more upstream level. They target the enzymes Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family[3][4]. Tankyrases play a key role in the degradation of Axin, a scaffold protein that is a central component of the β-catenin destruction complex. By inhibiting tankyrase activity, these compounds lead to the stabilization of Axin, which in turn promotes the degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus[3][4].
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data on the potency of this compound and several well-characterized tankyrase inhibitors.
Table 1: Potency of this compound
| Compound | Assay Type | Cell Line/System | IC50 / GI50 | Reference |
| This compound | Inhibition of BIO-induced β-catenin accumulation | Mouse L-cells | 6.1 µM | [2] |
| Cell Growth Inhibition (GI50) | HT29 (Colon Cancer) | 11.5 µM | ||
| Cell Growth Inhibition (GI50) | HCT116 (Colon Cancer) | 13.9 µM | ||
| Cell Growth Inhibition (GI50) | SW480 (Colon Cancer) | 13.2 µM |
Table 2: Potency of Selected Tankyrase Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| XAV939 | TNKS1 | 11 | [4][5] |
| TNKS2 | 4 | [4][5] | |
| G007-LK | TNKS1 | 46 | [6] |
| TNKS2 | 25 | [6] | |
| WIKI4 | TNKS1 | 26 | [7] |
| TNKS2 | Potent (low nM range) | [7] |
Specificity and Off-Target Effects
Tankyrase Inhibitor Selectivity:
It is important to note that not all tankyrase inhibitors are created equal in terms of specificity. For instance, XAV939 , one of the earliest and most widely used tankyrase inhibitors, has been shown to inhibit other PARP family members, notably PARP1 and PARP2, with similar potency to its inhibition of tankyrases[3][4]. This lack of selectivity means that cellular effects observed with XAV939 may not be solely attributable to tankyrase inhibition.
In contrast, inhibitors like G007-LK and IWR-1 were developed to have higher selectivity for tankyrases over other PARPs[3][6]. These compounds achieve their selectivity by binding to the adenosine subsite of the NAD+ binding pocket, which shows more variability across the PARP family compared to the highly conserved nicotinamide subsite where XAV939 binds[3].
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleiotropic roles of tankyrase/PARP proteins in the establishment and maintenance of human naïve pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Wnt Pathway Inhibition: A Comparative Guide to CCT031374 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCT031374 hydrobromide, a potent inhibitor of the Wnt/β-catenin signaling pathway, with other commonly used inhibitors. The focus is on the experimental validation of its efficacy in functionally knocking down the Wnt signaling cascade. While "knockdown" typically refers to the reduction of gene expression, in the context of small molecule inhibitors, it pertains to the measurable suppression of a signaling pathway's activity. This guide will detail the methodologies and expected outcomes for key validation experiments.
Comparison of Wnt Pathway Inhibitors
This compound offers a specific mechanism for inhibiting the Wnt pathway. Below is a comparison with two other well-characterized inhibitors, XAV-939 and ICG-001, which target the pathway through different mechanisms. This allows researchers to select the most appropriate tool for their experimental needs.
| Feature | This compound | XAV-939 | ICG-001 |
| Primary Target | β-catenin/TCF complex | Tankyrase-1 and -2 (TNKS1/2) | CREB-binding protein (CBP)/β-catenin interaction |
| Mechanism of Action | Inhibits the interaction between β-catenin and the TCF/LEF family of transcription factors, thus preventing the transcription of Wnt target genes. | Stabilizes Axin, a key component of the β-catenin destruction complex, by inhibiting its PARsylation by Tankyrase. This leads to increased degradation of β-catenin. | Prevents the binding of β-catenin to the transcriptional coactivator CBP, thereby inhibiting the transcription of Wnt target genes. |
| Reported IC50 / Effective Concentration | TCF/LEF reporter assay: ~5 µM in HEK293T cells. | TNKS1: 11 nM, TNKS2: 4 nM. | TCF/LEF reporter assay: ~3 µM in HCT-116 cells. |
| Primary Validation Readout | Reduction in TCF/LEF reporter activity; Decreased expression of Wnt target genes (e.g., AXIN2, LEF1). | Increased levels of Axin; Decreased levels of total and active β-catenin. | Inhibition of β-catenin-CBP interaction; Decreased expression of specific Wnt target genes. |
Disclaimer: The IC50 and effective concentrations are highly dependent on the cell line and specific experimental conditions. The values presented are for comparative purposes and may vary.
Signaling Pathway and Experimental Workflow
To visualize the points of intervention of these inhibitors and the experimental approach to validate their effects, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
Caption: Experimental workflow for validating Wnt pathway inhibition.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Western Blot for β-catenin Levels
This protocol is for assessing the levels of total, nuclear, and cytosolic β-catenin following treatment with CCT031374.
a. Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytosolic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time.
-
Lysate Preparation:
-
For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For fractionation: Use a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the appropriate loading control.
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
a. Materials:
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
b. Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a vehicle control.
-
Lysis and Measurement: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Cell Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
a. Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
MTT Addition: After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control. Plot the percentage of viable cells against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Cross-Validation of CCT031374 Hydrobromide Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule Wnt/β-catenin pathway inhibitor, CCT031374 hydrobromide, with the genetic knockdown approach of small interfering RNA (siRNA) targeting β-catenin. The information presented herein is intended to assist researchers in selecting the appropriate methodology for their studies on Wnt signaling inhibition.
Introduction to Wnt/β-catenin Pathway Inhibition
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. Inhibition of this pathway can be achieved through various means, including small molecule inhibitors and genetic tools like siRNA.
This compound is a small molecule inhibitor that targets TCF-dependent transcription, a crucial downstream step in the Wnt/β-catenin pathway. It has been shown to reduce the levels of β-catenin in both the nucleus and cytosol.[1][2]
siRNA targeting β-catenin (CTNNB1) offers a highly specific method to post-transcriptionally silence the expression of the β-catenin protein, thereby blocking the signaling cascade. This approach is often used to validate the on-target effects of small molecule inhibitors.
Comparative Data on Inhibitory Effects
The following tables summarize quantitative data from various studies on the effects of this compound and β-catenin siRNA on key cellular and molecular readouts. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Inhibition of Wnt/β-catenin Signaling Activity (TOPFlash Reporter Assay)
| Treatment | Cell Line | Concentration/Dose | Incubation Time | Reporter Activity Inhibition (%) | Reference |
| CCT031374 | SW480 | 20 µM | 24 hours | ~50% | [3] |
| β-catenin siRNA | SW480 | Not Specified | 48 hours | ~75% | [4] |
| β-catenin siRNA | HEK293 | Not Specified | 48 hours | ~80% | [5] |
Table 2: Reduction of β-catenin Protein Levels (Western Blot)
| Treatment | Cell Line | Concentration/Dose | Incubation Time | β-catenin Reduction (%) | Reference |
| CCT031374 | Mouse L-cells | 20 µM | 4 hours | Significant reduction | [6] |
| β-catenin siRNA | SW480 | Not Specified | 48 hours | >80% | [7] |
| β-catenin siRNA | LoVo | Not Specified | 48 hours | Significant reduction | [8] |
| β-catenin siRNA | LS1034 | Not Specified | 48 hours | Significant reduction | [4] |
Table 3: Inhibition of Cancer Cell Viability/Proliferation
| Treatment | Cell Line | Concentration/Dose | Incubation Time | Viability/Proliferation Inhibition (%) | Reference |
| CCT031374 | HCT116 | 13.9 µM (GI50) | Not Specified | 50% | [9] |
| CCT031374 | SW480 | 13.2 µM (GI50) | Not Specified | 50% | [9] |
| β-catenin siRNA | HepG2 | 100 nM | 72 hours | ~40% | [10] |
| β-catenin siRNA | Hep3B | 100 nM | 72 hours | ~40% | [10] |
| β-catenin siRNA | SW480 | Not Specified | 48 hours | Significant reduction | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-experimental comparisons.
TOPFlash/FOPFlash Luciferase Reporter Assay
This assay is a standard method to quantify the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
HEK293T or other suitable cells
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a (optional, for pathway stimulation)
-
This compound or β-catenin siRNA
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol. For siRNA experiments, co-transfect with the reporter plasmids and β-catenin siRNA.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or continue incubation for siRNA-transfected cells. If stimulating the pathway, add Wnt3a.
-
Incubation: Incubate for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control.
Western Blot for β-catenin
This technique is used to detect and quantify the levels of β-catenin protein.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Loading control primary antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound or β-catenin siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with β-catenin siRNA.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control-treated cells.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathway and the points of intervention for both this compound and siRNA.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
Caption: General experimental workflow for comparison.
Conclusion
Both this compound and β-catenin siRNA are effective tools for inhibiting the Wnt/β-catenin signaling pathway. CCT031374 offers the convenience of a small molecule inhibitor, allowing for dose-dependent studies and potential in vivo applications. However, off-target effects are a potential concern. β-catenin siRNA provides a highly specific method for target validation, confirming that the observed phenotypes are a direct result of β-catenin knockdown.
The choice between these two approaches will depend on the specific research question. For initial screening and pharmacological studies, CCT031374 is a valuable tool. For validating the on-target effects of Wnt pathway inhibition and for mechanistic studies where specificity is paramount, β-catenin siRNA is the preferred method. Ideally, a combination of both approaches, where the effects of the small molecule are cross-validated with siRNA, provides the most robust and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of β-catenin target genes in colorectal carcinoma cell lines with deregulated Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 7. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small interfering RNA-mediated downregulation of β-catenin inhibits invasion and migration of colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. siRNA-Mediated β-Catenin Knockdown in Human Hepatoma Cells Results in Decreased Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CCT031374 Hydrobromide Against Novel Wnt Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of CCT031374 hydrobromide, a known inhibitor of the β-catenin/TCF signaling complex, against a selection of novel Wnt inhibitors with diverse mechanisms of action. The data presented is compiled from various published studies to offer a broad perspective on their relative performance.
Overview of Wnt Signaling Inhibition
The canonical Wnt signaling pathway culminates in the nuclear accumulation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell growth and proliferation.[1] Inhibitors of this pathway can act at various levels, from preventing Wnt ligand secretion to disrupting the final transcriptional activation step.
This compound is a potent inhibitor of the β-catenin/TCF complex signaling.[2] It has been shown to inhibit the TCF-dependent transcription of genes in the Wnt signaling pathway and exhibits antitumor activity.[2] This guide benchmarks CCT031374 against novel inhibitors targeting different components of the Wnt cascade, including tankyrase, Porcupine, and the interaction of β-catenin with its transcriptional co-activators.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and a selection of novel Wnt inhibitors in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50/GI50 Values in Colon Cancer Cell Lines
| Inhibitor | Target/Mechanism | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| CCT031374 | β-catenin/TCF Signaling | SW480 | GI50 | 13.2 | [3] |
| CCT031374 | β-catenin/TCF Signaling | HCT116 | GI50 | 13.9 | [3] |
| XAV939 | Tankyrase | SW480 | - | - | [4] |
| IWR-1 | Tankyrase | - | - | - | [4] |
| JW74 | Tankyrase | SW480 | Growth Inhibition | ~1 | [5] |
| ICG-001 | β-catenin/CBP Interaction | SW480 | Apoptosis Induction | 10-25 | [6] |
| PRI-724 | β-catenin/CBP Interaction | - | - | - | [7] |
| WNT974 (LGK974) | Porcupine | - | Tumor Regression (in vivo) | - | [4] |
| C644-0303 | Wnt/β-catenin Signaling | HCT-116 | Growth Inhibition | 10-25 | [8] |
| BHX | Wnt/β-catenin Signaling | HT29 | IC50 | 6.95 ± 0.4 | [9] |
Table 2: Comparative IC50 Values in Other Cancer Cell Lines
| Inhibitor | Target/Mechanism | Cell Line | Assay Type | IC50 (µM) | Reference |
| SRI33576 | Wnt/β-catenin Signaling | SUM149 (TNBC) | Cytotoxicity | 1.9 - 3.2 | [10] |
| SRI35889 | Wnt/β-catenin Signaling | SUM159 (TNBC) | Cytotoxicity | 1.1 - 2.4 | [10] |
| Niclosamide | Multiple Pathways | TNBC cell lines | Cytotoxicity | 0.3 - 1.0 | [10] |
| BHX | Wnt/β-catenin Signaling | A549 (Lung) | IC50 | 5.43 ± 1.99 | [9] |
| BHX | Wnt/β-catenin Signaling | MGC803 (Gastric) | IC50 | 7.62 ± 1.31 | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in benchmarking these inhibitors, the following diagrams illustrate the canonical Wnt signaling pathway, a typical experimental workflow for inhibitor screening, and a cell viability assay protocol.
Canonical Wnt Signaling Pathway and Points of Inhibition.
Experimental Workflow for Benchmarking Wnt Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of Wnt inhibitors.
TCF/LEF Reporter (TOP/FOPflash) Assay
This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.
-
Cell Seeding: Plate cells (e.g., HEK293T, HCT116) in 24-well or 96-well plates.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) or a negative control with mutated TCF binding sites (FOPflash), and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Treatment: After 24 hours, treat the cells with various concentrations of the Wnt inhibitors (e.g., CCT031374, novel inhibitors) and a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like BIO) for a specified period (e.g., 24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase activities to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity indicates the specific activation of Wnt/β-catenin signaling. Calculate the percent inhibition for each inhibitor concentration relative to the activator-only control.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of inhibitors on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells (e.g., SW480, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Wnt inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values by plotting cell viability against inhibitor concentration.
Conclusion
This compound remains a valuable tool for inhibiting the Wnt/β-catenin signaling pathway at the level of the nuclear β-catenin/TCF complex. The landscape of Wnt inhibitors is rapidly evolving, with novel compounds targeting various components of the pathway, some of which are now in clinical trials.[7] This guide provides a snapshot of the comparative efficacy of CCT031374 against some of these newer agents. The choice of inhibitor for a specific research application will depend on the desired mechanism of action, the cellular context, and the specific research question being addressed. Further head-to-head studies under standardized conditions are needed to provide a more definitive benchmark of these promising therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Wnt signaling in colorectal cancer. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C644‐0303, a small‐molecule inhibitor of the Wnt/β‐catenin pathway, suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of CCT031374 Hydrobromide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of CCT031374 hydrobromide, a research chemical. The following procedures are based on general best practices for chemical waste management in the absence of a specific Safety Data Sheet (SDS) from the manufacturer. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Executive Summary
This compound is an inhibitor of the β-catenin/TCF signaling pathway used in research. Due to the lack of specific disposal information in a readily available Safety Data Sheet, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer. All waste must be collected, labeled, and disposed of through your institution's hazardous waste program.
General Disposal Principles
All chemical waste is regulated and must be disposed of following strict guidelines to ensure the safety of personnel and the environment. The primary principle is to manage waste in a way that minimizes risk. This involves proper segregation, containment, and clear labeling of all waste streams.
Step-by-Step Disposal Procedures
Unused or Expired this compound (Solid)
-
Do Not Dispose in Regular Trash: Solid this compound must not be thrown into the general laboratory or office trash.
-
Containerization: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the solid to a new, compatible, and sealable container. A plastic bottle is often preferred over glass for storing hazardous waste when compatibility is not an issue.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (department and room number), and the Principal Investigator's name and contact information.
-
Storage: Store the sealed and labeled container in a designated hazardous waste storage area within the laboratory. This area should be secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. You will likely need to complete a hazardous waste information form.
Solutions Containing this compound
-
No Drain Disposal: Solutions containing this compound, regardless of the solvent (e.g., DMSO), must not be poured down the drain.
-
Waste Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and sealable waste container.
-
Labeling: Label the waste container with "Hazardous Waste" and list all chemical constituents by their full names and estimated percentages (e.g., "this compound (~1%), DMSO (99%)").
-
Storage: Store the waste solution container in a secondary containment bin to prevent spills. Keep the container sealed when not in use.
-
EHS Pickup: Follow your institution's procedures for the disposal of liquid hazardous waste.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Segregation: Items such as gloves, pipette tips, bench paper, and empty vials that are contaminated with this compound should be considered solid hazardous waste.
-
Collection: Collect these materials in a designated, clearly labeled, and sealed plastic bag or container. The bag or container should be robust enough to prevent punctures.
-
Labeling: Label the bag or container as "Hazardous Waste - Lab Debris Contaminated with this compound."
-
Disposal: Dispose of this solid waste through your institution's hazardous waste program.
Empty this compound Containers
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as the solvent used to make solutions, e.g., DMSO, followed by a final rinse with a less hazardous solvent like ethanol or water if appropriate).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of in the regular trash after defacing or removing the original label. However, confirm this procedure with your institution's EHS guidelines.
Spill Management
In the event of a spill, the primary goal is to prevent the spread of the chemical and ensure personnel safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. For a liquid spill, use an absorbent material to contain and clean it up.
-
Collection: Place all contaminated materials (absorbent pads, swept powder, etc.) into a sealed container and label it as hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound and related materials.
Caption: Disposal decision workflow for this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling CCT031374 Hydrobromide
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of CCT031374 hydrobromide, a TCF/β-catenin inhibitor with antitumor properties. All personnel must adhere to these procedures to minimize exposure and ensure a safe laboratory environment.
This compound is a chemical compound with the formula C23H20BrN3O and a molecular weight of 434.33 g/mol .[1][2][3] It functions as an inhibitor of the Wnt/β-catenin signaling pathway, which is implicated in cellular differentiation and proliferation.[4][5] Due to its biological activity, including the induction of apoptosis in cancer cells, it should be handled with care, following protocols for cytotoxic compounds.[4][6]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). Given its potential cytotoxic nature, a comprehensive PPE strategy is mandatory.[7][8][9]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978). | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.[7] |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination by splashes or aerosols.[7][8] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects eyes from splashes and airborne particles.[7][10] |
| Respiratory Protection | A surgical mask is required for handling solutions. An N95 respirator should be used when handling the solid compound or if there is a risk of aerosol generation.[9][11] | Minimizes the risk of inhaling the compound, especially in powdered form. |
| Additional Protection | Disposable shoe covers and a hair cap. | Prevents the spread of contamination outside of the designated handling area.[7] |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is essential for minimizing risk during the handling and disposal of this compound.
Preparation and Handling:
-
Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to control for airborne particles.[9]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. The designated work area should be clean and uncluttered.
-
Weighing Solid Compound: When weighing the powdered form of this compound, use an N95 respirator to prevent inhalation.[11] Perform this task within the fume hood.
-
Solution Preparation: this compound is soluble in DMSO.[1][5][6] Prepare solutions within the fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent. Remove and dispose of PPE in the designated cytotoxic waste container. Wash hands thoroughly with soap and water.
Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be disposed of as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.
-
Liquid Waste: Collect liquid waste containing this compound in a designated, sealed waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Solid Waste: Place all contaminated solid waste, including used PPE, in a designated cytotoxic waste bag or container.[8]
-
Final Disposal: Follow your institution's specific guidelines for the final disposal of cytotoxic waste. This typically involves incineration by a licensed hazardous waste disposal company.
Spill Management
In the event of a spill, immediate and appropriate action is critical to contain the contamination.[10]
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including double gloves, a gown, eye protection, and an N95 respirator.[8]
-
Containment: For liquid spills, use absorbent pads from a chemical spill kit to cover and contain the spill. For solid spills, gently cover the powder with damp absorbent material to avoid creating dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.
-
Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. CCT 031374 hydrobromide | C23H20BrN3O | CID 18554738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CCT 031374 hydrobromide - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. apexbt.com [apexbt.com]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipservices.care [ipservices.care]
- 9. gerpac.eu [gerpac.eu]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
